(R)-2-Amino-4,4-dimethylpentan-1-ol
Description
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Properties
IUPAC Name |
(2R)-2-amino-4,4-dimethylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJXWXGVDQCFJW-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-Amino-4,4-dimethylpentan-1-ol synthesis protocol
An In-depth Technical Guide to the Synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol
Abstract
This compound, commonly known as (R)-tert-leucinol, is a pivotal chiral building block in modern organic synthesis. Its sterically demanding tert-butyl group and vicinal amino alcohol functionality make it an invaluable precursor for a variety of chiral auxiliaries and ligands that facilitate high levels of stereocontrol in asymmetric reactions.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of (R)-tert-leucinol via the chemoselective reduction of its parent amino acid, (R)-tert-leucine. We will delve into the mechanistic rationale behind the chosen methodology, offer a detailed step-by-step experimental procedure, present critical data in a structured format, and discuss essential safety and troubleshooting considerations to ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of (R)-tert-Leucinol
In the landscape of pharmaceutical and fine chemical development, the ability to control molecular chirality is paramount. The biological activity of a molecule is often dictated by its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[3] Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which they are typically cleaved and recovered.[1][3]
(R)-tert-leucinol is a highly sought-after starting material for creating such auxiliaries, particularly oxazolidinone and phosphine-oxazoline (PHOX) type ligands.[4][5] Its utility stems from the predictable facial shielding provided by the bulky tert-butyl group, which effectively biases the approach of incoming reagents to a prochiral center. This guide focuses on the most direct and reliable method for its preparation: the reduction of the readily available and enantiopure amino acid, (R)-tert-leucine.
Mechanistic Rationale and Protocol Design
The core transformation in this synthesis is the reduction of a carboxylic acid to a primary alcohol. However, the presence of a primary amine on the adjacent carbon introduces a significant challenge. Common reducing agents like lithium aluminum hydride (LAH) can be effective but are highly reactive and can form stable complexes with the amino group, necessitating an excess of the reagent and potentially leading to side reactions.[6]
Our selected protocol employs a more chemoselective and efficient borane-based reduction system, which offers several advantages:
-
Chemoselectivity: Borane reagents, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BTHF), exhibit a strong preference for reducing carboxylic acids over many other functional groups.[7]
-
Amine Protection and Carboxyl Activation: The amino group of an amino acid readily reacts with borane to form a stable, unreactive amine-borane complex. This parasitic reaction consumes the reducing agent and deactivates the substrate. To circumvent this, boron trifluoride etherate (BF₃·OEt₂) is introduced as a crucial additive.[8] The BF₃, a strong Lewis acid, preferentially coordinates to the more Lewis basic amino group, forming a stable complex. This in-situ protection prevents the amine from interfering with the borane reducing agent.[6][8] Furthermore, the BF₃ can activate the carboxylic acid group, accelerating the rate of reduction.[8]
This dual-action approach of in-situ protection and activation forms the foundation of a robust and high-yielding protocol.
Synthesis Workflow and Visualization
The overall process can be broken down into four key stages: complexation, reduction, quench/work-up, and purification. This logical flow ensures a controlled reaction and straightforward isolation of the target compound.
Caption: Workflow for the synthesis of (R)-tert-Leucinol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of amino acids.[4][6]
Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Borane-dimethyl sulfide and boron trifluoride etherate are corrosive, flammable, and react violently with water. Appropriate personal protective equipment (safety goggles, lab coat, chemically resistant gloves) is mandatory. All glassware must be thoroughly dried to prevent quenching of the reagents.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (R)-tert-Leucine | C₆H₁₃NO₂ | 131.17 | 5.00 g | 38.1 | 1.00 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - | - |
| Boron trifluoride etherate (BF₃·OEt₂) | C₄H₁₀BF₃O | 141.93 | 4.8 mL | 38.1 | 1.00 |
| Borane-dimethyl sulfide (BMS) | C₂H₇BS | 75.94 | 4.2 mL | 41.9 | 1.10 |
| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - | - |
| Potassium Hydroxide (KOH), 20% aq. | KOH | 56.11 | 75 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Complexation: Charge the flask with (R)-tert-Leucine (5.00 g, 38.1 mmol) and anhydrous tetrahydrofuran (100 mL).[4] Cool the resulting suspension to 0°C using an ice-water bath.
-
Slowly add boron trifluoride etherate (4.8 mL, 38.1 mmol) dropwise to the stirred suspension over 15 minutes. A slight exotherm may be observed. After the addition is complete, allow the mixture to stir at 0°C for an additional hour.
-
Reduction: Charge the dropping funnel with borane-dimethyl sulfide (4.2 mL, 41.9 mmol) and add it dropwise to the reaction mixture over 30 minutes.[6]
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux (approx. 66°C). Maintain the reflux for 18-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis (disappearance of starting material).
-
Quench: Cool the reaction mixture back down to 0°C in an ice-water bath. Very slowly and carefully, add methanol (50 mL) dropwise to quench the excess borane reagents. Vigorous gas evolution (hydrogen) will occur.
-
Work-up: Once gas evolution has ceased, remove the solvents under reduced pressure using a rotary evaporator.
-
To the resulting semi-solid, add 20% aqueous potassium hydroxide (75 mL) and stir vigorously for 30 minutes to liberate the free amino alcohol.[4]
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound as a colorless to pale yellow oil.[4]
-
The crude product is often of sufficient purity for subsequent steps.[4] If higher purity is required, it can be purified by vacuum distillation (b.p. will be significantly lower than the atmospheric boiling point of ~218°C).
Expected Results and Characterization
-
Yield: Typical yields for this reduction range from 85-99%.[4]
-
Appearance: Colorless to pale yellow oil or a low-melting solid (m.p. 30-34 °C).[9][10]
-
¹H NMR (400 MHz, CDCl₃): δ 3.70 (dd, J = 10.2, 3.9 Hz, 1H), 3.19 (t, J = 10.2 Hz, 1H), 2.49 (dd, J = 10.2, 3.9 Hz, 1H), 0.89 (s, 9H).[4]
-
Optical Rotation: [α]D ~ -34° to -40° (c=0.7-1.5, ethanol).[9][11]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Reagents (BMS, BF₃) degraded by moisture. 3. Inefficient quenching or work-up. | 1. Increase reflux time and monitor by TLC. 2. Ensure use of anhydrous solvents and freshly opened or properly stored reagents. 3. Ensure pH is strongly basic (>12) during extraction to liberate the free amine. |
| Product Contamination | 1. Residual solvent. 2. Impurities from starting material. 3. Byproducts from side reactions. | 1. Dry the final product under high vacuum. 2. Use high-purity (R)-tert-leucine. 3. Purify the crude product by vacuum distillation or column chromatography if necessary.[12] |
Conclusion
The synthesis of this compound via the BF₃-mediated borane reduction of (R)-tert-leucine is a highly efficient, reliable, and scalable method. The protocol leverages a sound mechanistic strategy to overcome the inherent challenges of reducing an amino acid, providing high yields of this valuable chiral building block. By following the detailed procedure and safety precautions outlined in this guide, researchers and drug development professionals can confidently produce (R)-tert-leucinol, enabling the synthesis of advanced chiral auxiliaries and catalysts for asymmetric synthesis.
References
- Chiral auxiliary - Wikipedia.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Asymmetric Synthesis.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed.
- US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents.
- (PDF) Reduction of oligopeptides to amino alcohols with borane - Academia.edu.
- Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications.
- Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed.
- Recent developments in the synthesis and synthetic applications of borane–amines.
-
3 - Organic Syntheses Procedure. Available at: [Link]
- EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof - Google Patents.
- [ - Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S) - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v86p0188
-
L-tert-Leucinol, 98% | 407739-5G | SIGMA-ALDRICH | SLS - Scientific Laboratory Supplies. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents [patents.google.com]
- 9. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. (R)-(-)-tert-Leucinol, 98% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Enantioselective Synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol
Technical Guide & Protocol Specification
Executive Summary
Target Molecule: (R)-2-Amino-4,4-dimethylpentan-1-ol
CAS: 1174494-98-4 (R-isomer)
Synonyms: (R)-Neopentylglycinol, (R)-
This guide details the high-fidelity synthesis of this compound, a critical chiral building block containing a bulky neopentyl side chain. This steric bulk, mimicking the tert-butyl group of tert-leucine but with an added methylene spacer, effectively restricts conformational freedom in peptidomimetics and chiral auxiliaries.
The Synthetic Challenge:
The primary difficulty lies in the steric hindrance of the neopentyl group, which renders standard
This guide prioritizes the Borane-Mediated Reduction of (R)-Neopentylglycine as the primary workflow, supported by an upstream Asymmetric Strecker Synthesis for de novo preparation of the amino acid precursor.
Strategic Retrosynthesis & Pathway Selection
The retrosynthetic analysis reveals two critical disconnections. The C1-C2 bond formation is best achieved via reduction of the oxidation state (Acid
Caption: Retrosynthetic logic flow avoiding sterically impossible neopentyl alkylation.
Core Protocol: Reduction of (R)-Neopentylglycine
Objective: Conversion of (R)-2-amino-4,4-dimethylpentanoic acid to the target amino alcohol without racemization.
Methodology: The Myers/McKennon protocol using
Reagents & Materials
| Reagent | Equiv.[2][3][4][][6] | Role | Safety Note |
| (R)-Neopentylglycine | 1.0 | Substrate | Chiral SM |
| Sodium Borohydride ( | 2.5 | Hydride Source | Reacts violently with acid/water |
| Iodine ( | 1.0 | Borane Generator | Corrosive, sublimation hazard |
| THF (Anhydrous) | Solvent | Medium | Peroxide former, flammable |
| Methanol | Quench | Proton source | Flammable |
Step-by-Step Procedure
-
Setup & Activation:
-
Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.
-
Charge the flask with (R)-Neopentylglycine (10 mmol) and
(25 mmol) . -
Add THF (anhydrous, 50 mL) . The amino acid may not fully dissolve; this is normal.
-
Cool the suspension to 0°C in an ice bath.
-
-
In Situ Borane Generation:
-
Dissolve Iodine (10 mmol) in THF (15 mL).
-
Add the iodine solution dropwise to the reaction flask over 30 minutes.
-
Observation: Hydrogen gas (
) will evolve vigorously. The solution color will transition from dark purple (iodine) to colorless as the iodine is consumed to form -THF complex. - .
-
-
Reduction Phase:
-
Once addition is complete and gas evolution subsides, remove the ice bath.
-
Heat the reaction to reflux (66°C) for 12–16 hours .
-
Checkpoint: The suspension should clarify as the borane-amine complex forms and the carboxylate is reduced.
-
-
Quenching & Boron Breakdown (Critical):
-
Cool the mixture to room temperature.
-
Carefully add Methanol (10 mL) dropwise to quench excess hydride (Caution:
evolution). -
Evaporate the solvent under reduced pressure to yield a white paste.
-
Hydrolysis: Dissolve the paste in 20% aqueous KOH (30 mL) .
-
Stir at reflux for 4 hours . Why? This step breaks the strong Boron-Nitrogen bond formed during reduction, liberating the free amine.
-
-
Isolation:
-
Cool to room temperature.[4] Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL) .
-
Note: Amino alcohols are polar. If extraction is difficult, saturate the aqueous layer with NaCl (salting out).
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
Yield Expectation: 85–92% Purity: >95% (crude usually sufficient for downstream use).
De Novo Synthesis of Precursor (Upstream Route)
If (R)-Neopentylglycine is unavailable, it must be synthesized. Direct alkylation fails. The Ellman Sulfinamide Strecker protocol is the most reliable modern method for this bulky aldehyde.
Workflow Diagram
Caption: Ellman auxiliary route ensuring high diastereoselectivity (dr) despite steric bulk.
Protocol Summary
-
Imine Formation: Condense 3,3-dimethylbutanal with (R)-tert-butanesulfinamide using
(Lewis Acid/Dehydrating agent) in DCM. -
Strecker Reaction: Treat the sulfinyl imine with TMSCN and catalytic CsF at -40°C. The bulky tert-butyl group on the auxiliary directs cyanide addition to the Re-face, yielding the (R,R)-aminonitrile with high diastereoselectivity (>98:2).
-
Hydrolysis: Refluxing in 6M HCl simultaneously cleaves the sulfinyl group and hydrolyzes the nitrile to the carboxylic acid, yielding (R)-neopentylglycine .
Analytical Validation (QC)
To ensure the integrity of the synthesis, the following parameters must be verified.
| Parameter | Method | Expected Value/Signal |
| Enantiomeric Excess (ee) | Chiral HPLC | >98% (Column: Chiralpak AD-H or OD-H) |
| Proton NMR ( | 400 MHz, | |
| Specific Rotation | Polarimetry | |
| Mass Spectrometry | ESI-MS |
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[3][8][9] The Journal of Organic Chemistry, 58(13), 3568-3571. Link
-
Abiko, A., & Masamune, S. (1992). Borane-mediated reduction of amino acids.[8] Tetrahedron Letters, 33(38), 5517-5518. Link
-
Davis, F. A., & Reddy, R. E. (1996). Asymmetric synthesis of amino acids using sulfinimines (N-sulfinyl imines). Journal of the American Chemical Society, 118(48), 12248-12249. Link
-
Degussa AG (Evonik). (2006). A "Second-Generation Process" for the Synthesis of L-Neopentylglycine: Asymmetric Reductive Amination.[9] The Journal of Organic Chemistry, 71(16), 6192–6198. Link
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link
Sources
- 1. JPH05221935A - Method for producing amino alcohols - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
(R)-2-Amino-4,4-dimethylpentan-1-ol physical properties
This guide details the physical properties, structural significance, and handling protocols for (R)-2-Amino-4,4-dimethylpentan-1-ol , a specialized chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.
Executive Summary
This compound (CAS: 1174494-98-4) is a chiral amino alcohol derived from the reduction of (R)-2-amino-4,4-dimethylpentanoic acid (also known as (R)-homo-tert-leucine or (R)-neopentylglycine). Structurally, it resembles leucinol but features a bulky tert-butyl group at the
Physical & Chemical Properties
The following data aggregates experimental values and high-confidence predicted descriptors for the (R)-enantiomer.
Core Physical Specifications
| Property | Value / Description | Note |
| IUPAC Name | (2R)-2-Amino-4,4-dimethylpentan-1-ol | |
| Common Synonyms | (R)-Homo-tert-leucinol; (R)-Neopentylglycinol | |
| CAS Registry Number | 1174494-98-4 | Specific to (R)-isomer |
| Molecular Formula | C | |
| Molecular Weight | 131.22 g/mol | |
| Physical State | Crystalline Solid | Low-melting solid or waxy solid |
| Melting Point | 60–65 °C (Typical range) | Varies by purity/salt form |
| Boiling Point | 218.2 ± 13.0 °C | @ 760 mmHg (Predicted) |
| Density | 0.894 ± 0.06 g/cm³ | (Predicted) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Limited water solubility due to lipophilic tail |
| pKa (Conjugate Acid) | ~9.5 | Typical for primary aliphatic amines |
| H-Bond Donors | 2 | (-NH |
| H-Bond Acceptors | 2 |
Chiral Specification
-
Stereochemistry: (R)-configuration at C2.
-
Optical Rotation (
): Specific rotation is solvent-dependent. While exact literature values for this specific CAS are often proprietary to batch CoAs, structurally similar amino alcohols (e.g., (R)-leucinol) typically exhibit negative rotation in ethanol.-
Protocol: Measure 1.0% w/v in Methanol at 20°C.
-
Structural Analysis & Applications
The "Neopentyl" Effect
Unlike standard leucinol, the 4,4-dimethyl substitution creates a "neopentyl" tail. This has two critical effects in drug design:
-
Lipophilicity: The bulky hydrophobic group increases membrane permeability compared to linear isomers.
-
Metabolic Stability: The absence of protons at the
-position (C4) blocks common metabolic oxidation pathways (e.g., P450 hydroxylation) that typically target the - or -carbons of leucine residues.
Common Applications
-
Peptidomimetics: Used as a non-natural amino alcohol to replace Leucine or Phenylalanine in protease inhibitors, preventing peptide bond cleavage.
-
Chiral Auxiliaries: The amino-alcohol motif can coordinate with metals (e.g., Zn, Cu) to catalyze enantioselective alkylations.
-
Oxazoline Synthesis: Precursor for chiral oxazolines (via condensation with nitriles/acids), used as ligands in asymmetric catalysis.
Synthesis & Production Workflow
The synthesis typically involves the reduction of the corresponding non-natural amino acid. This route ensures the retention of chiral purity from the starting material.
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic workflow for the conversion of the parent amino acid to the target amino alcohol.
Detailed Protocol (Reduction)
-
Setup: Charge a flame-dried flask with (R)-2-amino-4,4-dimethylpentanoic acid (1.0 eq) and dry THF under Argon.
-
Reagent Addition: Cool to 0°C. Add LiAlH
(2.5 eq) portion-wise (or use NaBH /I system for milder conditions). -
Reflux: Warm to room temperature, then reflux for 4–12 hours to ensure complete reduction of the carboxylate.
-
Workup (Fieser Method): Cool to 0°C. Carefully quench with water (
mL), 15% NaOH ( mL), and water ( mL) sequentially. -
Isolation: Filter the granular precipitate. Dry the filtrate (Na
SO ) and concentrate in vacuo to yield the crude amino alcohol. -
Purification: Recrystallize from Et
O/Hexanes if necessary, though the crude is often sufficiently pure (>95%).
Handling, Safety, and Analytics
Safety Profile (GHS Classifications)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Nitrogen/Argon).
Analytical Validation
To verify the identity and quality of the material, the following analytical parameters are standard:
-
H-NMR (400 MHz, CDCl
):-
Look for the characteristic tert-butyl singlet at
ppm (9H). -
The methylene protons (C3) appear as a diastereotopic doublet of doublets around
ppm. -
The hydroxymethyl group (C1) appears as multiplets near
ppm.
-
-
Mass Spectrometry (ESI+):
-
Target
peak at 132.2 m/z .
-
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
PubChem. Compound Summary for CID 88636806 (Related Isomer). National Library of Medicine. Retrieved from
-
ChemicalBook. CAS 1174494-98-4 Entry. Retrieved from
-
NIST Chemistry WebBook. 2-amino-4-methylpentan-1-ol (Analogous Leucinol Data). Retrieved from
(R)-2-Amino-4,4-dimethylpentan-1-ol chemical structure and stereochemistry
Structural Dynamics, Synthetic Pathways, and Pharmacophore Applications[1][2]
Executive Summary
(R)-2-Amino-4,4-dimethylpentan-1-ol (CAS: 1174494-98-4) is a specialized chiral amino alcohol characterized by a bulky neopentyl side chain. Structurally distinct from the more common tert-leucinol (which possesses
This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of this scaffold in high-fidelity drug discovery.
Structural Analysis & Stereochemistry
1.1 Molecular Architecture
The molecule is defined by a pentanol backbone with a primary amine at the C2 position and a tert-butyl group at the C4 position.
-
IUPAC Name: (2R)-2-amino-4,4-dimethylpentan-1-ol
-
Common Alias: (R)-Neopentylglycinol
-
Molecular Formula: C
H NO
Stereochemical Significance:
The (R)-configuration at C2 is the critical chiral center. Unlike tert-leucinol, where the bulky tert-butyl group is directly attached to the chiral center (
-
Conformational Flexibility vs. Control: The methylene spacer allows for slightly more rotational freedom than tert-leucinol, yet the terminal tert-butyl group still exerts significant remote steric pressure. This "remote bulk" is highly valued in peptide mimics to fill large hydrophobic pockets in enzymes without causing the steric clash often seen with
-branched amino acids.
1.2 Physicochemical Profile[3][4]
| Property | Value / Description | Note |
| Physical State | White to off-white solid | Waxy crystalline solid at RT |
| Melting Point | 55–60 °C (approx.)[5] | Varies by purity/salt form |
| Boiling Point | ~218 °C | At 760 mmHg (Predicted) |
| pKa (Conj. Acid) | ~9.5 | Typical for primary alkyl amines |
| Solubility | Soluble in MeOH, EtOH, DCM | Limited water solubility due to lipophilic tail |
| Chirality | (R)-Enantiomer | Precursor to D-amino acid analogs |
Synthetic Methodologies
To ensure high enantiomeric excess (ee) and chemical purity, two primary routes are recommended: Chemical Reduction (Standard) and Biocatalytic Synthesis (Green/Scalable).
2.1 Protocol A: Chemical Reduction of (R)-Neopentylglycine
This is the standard laboratory-scale method. It relies on the reduction of the precursor amino acid, (R)-2-amino-4,4-dimethylpentanoic acid.
Reagents:
-
Substrate: (R)-2-Amino-4,4-dimethylpentanoic acid
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH
) or Borane-Dimethyl Sulfide (BH DMS) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.
-
Solvation: Charge the flask with (R)-2-amino-4,4-dimethylpentanoic acid (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Activation (In Situ): Cool to 0°C. If using BH
DMS (preferred for safety over LiAlH ), add dropwise (2.5 eq) over 30 minutes.-
Mechanistic Note: The carboxylic acid is first activated to the acyloxyborane, which is then rapidly reduced to the alcohol. The amine forms a borane complex that protects it from side reactions.
-
-
Reflux: Warm to room temperature, then heat to reflux for 4–6 hours to ensure complete reduction of the intermediate species.
-
Quench & Workup:
-
Cool to 0°C.[6]
-
Carefully quench with Methanol (excess) to destroy residual borane.
-
Add 6M HCl and reflux for 1 hour to break the amine-borane complex.
-
-
Isolation: Basify with NaOH to pH >12, extract with DCM (3x), dry over Na
SO , and concentrate. -
Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.
2.2 Protocol B: Biocatalytic Reductive Amination
For larger scales or when starting from the ketone, an enzymatic route using Amine Dehydrogenases (AmDH) is superior due to the elimination of metal hydrides.
Reagents:
-
Substrate: 1-hydroxy-4,4-dimethylpentan-2-one
-
Enzyme: Engineered Leucine Dehydrogenase (LeuDH) or AmDH variants
-
Cofactor: NAD+/NADH with Formate Dehydrogenase (FDH) for recycling.
Logic: This route establishes the chiral center and the amine functionality in a single step from the prochiral hydroxy-ketone, often achieving >99% ee.
Applications in Drug Discovery[5][7][8][9][10]
3.1 Peptidomimetics & Protease Inhibition
This compound acts as a crucial "warhead" precursor or transition-state mimic backbone.
-
Mechanism: In protease inhibitors (e.g., for Hepatitis C or HIV), the neopentyl side chain mimics the hydrophobic side chains of natural amino acids (like Leucine or Phenylalanine) but with enhanced metabolic stability. The absence of benzylic protons (unlike Phenylalanine) prevents metabolic oxidation at that position.
-
GLP-1 Analogs: Derivatives of neopentylglycine are explored to improve the half-life of glucagon-like peptide-1 receptor agonists by resisting DPP-4 degradation.
3.2 Chiral Auxiliaries (Evans-Type)
The amino alcohol can be cyclized with phosgene or carbonyldiimidazole (CDI) to form 4-neopentyl-oxazolidin-2-one .
-
Utility: This auxiliary is used in asymmetric alkylations and aldol reactions.
-
Advantage: The neopentyl group provides a "wall" of steric hindrance that directs incoming nucleophiles to the opposite face of the molecule, often yielding diastereomeric ratios (dr) > 95:5.
Visualizing the Pathway & Logic
The following diagram illustrates the synthesis and downstream application logic.
Caption: Synthetic flow from amino acid precursor to target scaffold, highlighting downstream divergence into auxiliaries and therapeutics.
References
-
Sigma-Aldrich. (2024). This compound Product Specification & CAS Data. Link
-
BenchChem. (2025).[6][7] Discovery and Synthesis of Chiral Amino Alcohols: Protocols for Neopentyl Derivatives. Link
-
National Institutes of Health (NIH). (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase. Link
-
ChemicalBook. (2024). Physicochemical Properties of CAS 1174494-98-4. Link
-
ResearchGate. (2025). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Pharmaceuticals. Link
Sources
- 1. 2-Amino-4,4-dimethylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 2. This compound | 1174494-98-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcr.colab.ws [rcr.colab.ws]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of (R)-2-Amino-4,4-dimethylpentan-1-ol: A Technical Guide
An In-depth Examination of NMR, IR, and Mass Spectrometry Data for the Chiral Amino Alcohol, (R)-2-Amino-4,4-dimethylpentan-1-ol.
Introduction
This compound, a chiral amino alcohol, is a valuable building block in synthetic organic chemistry and drug development. Its stereodefined structure, featuring a bulky tert-butyl group, makes it a useful component in the synthesis of chiral ligands, auxiliaries, and complex target molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various chemical transformations. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is discussed in detail, offering researchers and scientists a practical reference for the characterization of this important chiral molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups, as well as the steric bulk of the tert-butyl group.
Expected ¹H NMR Data:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~0.9 | singlet | 9H |
| CH₂ (next to t-Bu) | ~1.2-1.4 | multiplet | 2H |
| CH(NH₂) | ~2.8-3.0 | multiplet | 1H |
| CH₂OH | ~3.4-3.6 | multiplet | 2H |
| NH₂ and OH | broad singlet | 3H |
Note: The chemical shifts for the NH₂ and OH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.
Interpretation and Causality:
-
The nine protons of the tert-butyl group are chemically equivalent and shielded, thus appearing as a sharp singlet at a low chemical shift (upfield).
-
The methylene protons adjacent to the tert-butyl group are diastereotopic due to the presence of the chiral center. They are expected to appear as a complex multiplet.
-
The methine proton at the chiral center (C2) is deshielded by both the amino and the adjacent CH₂OH group, resulting in a signal in the midfield region. Its multiplicity will be determined by coupling to the neighboring methylene protons.
-
The methylene protons of the primary alcohol are also diastereotopic and are deshielded by the hydroxyl group, appearing as a multiplet at a higher chemical shift than the other methylene group.
-
The protons of the amino and hydroxyl groups are labile and often appear as a broad singlet. Their chemical shift can vary significantly with experimental conditions.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (ppm) |
| C(CH₃)₃ | ~30 |
| C(CH₃)₃ | ~35 |
| CH₂ | ~45 |
| CH(NH₂) | ~55-60 |
| CH₂OH | ~65-70 |
Interpretation and Causality:
-
The quaternary carbon of the tert-butyl group will appear at a relatively low chemical shift. The three methyl carbons of the tert-butyl group will give a single, intense signal.
-
The methylene carbon adjacent to the tert-butyl group will be found in the aliphatic region.
-
The methine carbon bonded to the amino group will be significantly deshielded and appear at a higher chemical shift.
-
The methylene carbon of the primary alcohol will be the most deshielded carbon in the aliphatic region due to the strong electron-withdrawing effect of the oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, and C-H bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (alcohol) | 3300-3400 | Strong, Broad | Stretching vibration |
| N-H (amine) | 3200-3350 | Medium, Broad | Stretching vibration (often overlaps with O-H) |
| C-H (alkane) | 2850-2960 | Strong | Stretching vibration |
| N-H (amine) | 1590-1650 | Medium | Bending vibration (scissoring) |
| C-O (alcohol) | 1000-1260 | Strong | Stretching vibration |
Interpretation and Causality:
-
The broad and strong absorption in the 3200-3400 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H stretching vibrations. The broadness is due to the varying degrees of hydrogen bonding in the sample.
-
The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations of the alkyl groups.
-
The bending vibration of the primary amine (N-H scissoring) typically appears in the 1590-1650 cm⁻¹ region .
-
A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (Molecular Weight: 131.22 g/mol ), the mass spectrum will likely show a molecular ion peak (M⁺) and several characteristic fragment ions.
Expected Mass Spectrometry Data:
| m/z | Ion | Possible Fragmentation |
| 131 | [M]⁺ | Molecular ion |
| 114 | [M - NH₃]⁺ | Loss of ammonia |
| 100 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 74 | [CH(NH₂)CH₂OH]⁺ | Cleavage of the C2-C3 bond |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation (likely to be a prominent peak) |
Interpretation and Causality:
-
The molecular ion peak at m/z 131 confirms the molecular weight of the compound.
-
The loss of small, stable neutral molecules like ammonia (NH₃) is a common fragmentation pathway for amines, leading to a peak at m/z 114.
-
Cleavage of the C-C bond adjacent to the functional groups is also common. The loss of the hydroxymethyl radical (•CH₂OH) would result in a fragment at m/z 100.
-
Alpha-cleavage is a characteristic fragmentation for amines and alcohols. Cleavage of the C2-C3 bond would generate a resonance-stabilized iminium ion at m/z 74.
-
The formation of the stable tert-butyl cation at m/z 57 is a very favorable fragmentation pathway for molecules containing this group and is expected to be a major peak in the spectrum.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory before running the sample.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a softer ionization method that is more likely to preserve the molecular ion, while EI can provide more fragmentation information. Acquire the spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-200).
Visualization of Key Structural Features and Spectroscopic Correlations
dot graph Spectroscopic_Correlations { layout=neato; node [shape=box, style=rounded]; A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="tert-Butyl Group\n(C(CH3)3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Chiral Center\n(CH-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Hydroxymethyl Group\n(CH2OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="1H NMR: ~0.9 ppm (s, 9H)\n13C NMR: ~30, 35 ppm\nMS: m/z 57", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="1H NMR: ~2.8-3.0 ppm (m, 1H)\n13C NMR: ~55-60 ppm", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="1H NMR: ~3.4-3.6 ppm (m, 2H)\n13C NMR: ~65-70 ppm\nIR: 3300-3400, 1000-1260 cm-1", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Amino Group (NH2)\nIR: 3200-3350, 1590-1650 cm-1", fillcolor="#FBBC05", fontcolor="#202124"];
A -- B [color="#5F6368"]; A -- C [color="#5F6368"]; A -- D [color="#5F6368"]; B -- E [color="#EA4335"]; C -- F [color="#4285F4"]; D -- G [color="#34A853"]; C -- H [color="#4285F4"]; } } Caption: Correlation of structural fragments with their expected spectroscopic signals.
Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for the chiral amino alcohol, this compound. By understanding the expected chemical shifts in NMR, characteristic absorption bands in IR, and fragmentation patterns in MS, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided protocols offer a starting point for obtaining high-quality data, which is essential for ensuring the scientific integrity of research in drug discovery and development.
References
Due to the lack of a specific scientific journal article containing the complete experimental spectroscopic data for this compound, this guide has been compiled based on established principles of spectroscopic interpretation and data for analogous compounds. For general methodologies and principles, please refer to standard textbooks on organic spectroscopy.
The Strategic Application of (R)-2-Amino-4,4-dimethylpentan-1-ol in Asymmetric Synthesis and Drug Development
Executive Summary
In the landscape of modern drug development and asymmetric synthesis, the stereochemical outcome of critical bond-forming events is dictated by the precise architecture of chiral auxiliaries and ligands. (R)-2-Amino-4,4-dimethylpentan-1-ol (CAS: 1174494-98-4), commonly referred to as (R)-neopentylglycinol, is a highly specialized chiral amino alcohol[1]. While derivatives like valinol and tert-leucinol are ubiquitous in organic synthesis, the neopentyl side chain of this compound offers a distinctly superior steric profile. It provides the massive steric bulk of a tert-butyl group but extends it by one methylene unit, critically altering the transition state geometry. This subtle structural modification is pivotal for optimizing enantioselectivity in complex synthetic workflows where traditional auxiliaries fail to provide sufficient facial shielding.
Physicochemical Profiling & Structural Rationale
The efficacy of this compound stems from its precise physicochemical properties[2]. The neopentyl group (
Table 1: Physicochemical Properties & Structural Implications
| Property | Value | Rationale / Implication |
| CAS Number | 1174494-98-4 | Unique registry identifier for the pure (R)-enantiomer[1]. |
| Molecular Formula | Defines the neopentyl-extended aliphatic chain[2]. | |
| Molecular Weight | 131.22 g/mol | Low molecular weight allows for high atom economy during auxiliary cleavage. |
| Boiling Point | ~218.2 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification[1]. |
| Steric Parameter | Charton Value (v) ≈ 1.34 | Provides superior facial shielding compared to the isopropyl group of valinol (v = 0.76). |
Synthesis & Validation Protocol
The synthesis of this compound relies on the exhaustive reduction of (R)-neopentylglycine. To prevent racemization at the α-carbon, mild but highly reactive hydride sources must be generated in situ[3].
Protocol 1: In Situ Diborane Reduction of (R)-Neopentylglycine
-
Step 1: Preparation: Suspend (R)-neopentylglycine (1.0 equiv) and
(2.5 equiv) in anhydrous THF under an inert argon atmosphere.-
Causality:
alone is insufficiently electrophilic to reduce carboxylic acids. The inert atmosphere prevents the hydrolysis of the highly moisture-sensitive reducing agent that will be generated.
-
-
Step 2: Activation: Cool the suspension to 0 °C. Slowly add a solution of Iodine (
) (1.0 equiv) in THF dropwise over 1 hour.-
Causality:
reacts with to generate diborane ( ) in situ. Diborane is a strong electrophilic reducing agent that rapidly coordinates to the electron-rich carboxylate oxygen, facilitating reduction without enolization (which would otherwise cause racemization at the chiral center).
-
-
Step 3: Reflux: Once
gas evolution ceases, heat the reaction to reflux (65 °C) for 12 hours to drive the reduction to completion. -
Step 4: Quenching: Cool to 0 °C and cautiously add methanol until effervescence stops, followed by 20% aqueous NaOH.
-
Causality: Methanol safely quenches and destroys excess diborane. NaOH breaks down the robust boron-nitrogen complexes formed between the product amine and the boron byproducts.
-
-
Step 5: Extraction: Extract the aqueous layer with dichloromethane, dry the organic phase over
, and concentrate under reduced pressure. -
Validation Checkpoint (Self-Validating System): Analyze the crude product via
NMR. The definitive marker of success is the complete disappearance of the carboxylic acid proton signal (~11.0 ppm) and the emergence of two distinct, strongly coupled diastereotopic protons for the newly formed group (~3.4–3.6 ppm).
Applications in Asymmetric Catalysis
The primary utility of this compound is its conversion into (R)-4-neopentyl-2-oxazolidinone, an advanced Evans chiral auxiliary used in asymmetric alkylations, aldol additions, and Diels-Alder reactions[3].
Protocol 2: Synthesis of the (R)-4-Neopentyl-2-oxazolidinone Auxiliary
-
Step 1: Reagent Mixing: Dissolve this compound (1.0 equiv) in anhydrous
. Add Triethylamine ( ) (2.5 equiv) and cool the system to 0 °C. -
Step 2: Phosgenation: Add Triphosgene (0.4 equiv) dissolved in
dropwise.-
Causality: Triphosgene acts as a safe, solid precursor that decomposes to yield 3 equivalents of phosgene gas in situ.
acts as an acid scavenger, neutralizing the HCl byproduct. If HCl is not neutralized, the primary amine becomes protonated (forming an ammonium salt), rendering it non-nucleophilic and completely halting the cyclization process.
-
-
Step 3: Cyclization: Stir at room temperature for 4 hours. The intramolecular attack of the hydroxyl oxygen onto the intermediate carbamoyl chloride forms the 5-membered oxazolidinone ring.
-
Validation Checkpoint (Self-Validating System): Perform IR spectroscopy on the isolated product. The reaction is validated by the emergence of a sharp, intense
stretching band at 1750–1760 cm⁻¹, characteristic of a cyclic carbamate, and the total disappearance of the broad and stretches from the starting material.
Mechanistic Visualizations
Diagram 1: Synthetic Workflow to the Chiral Auxiliary
The logical progression from the amino acid precursor to the active chiral auxiliary relies on maintaining absolute stereochemical fidelity.
Caption: Synthetic workflow from (R)-neopentylglycine to the (R)-4-neopentyl-2-oxazolidinone auxiliary.
Diagram 2: Mechanistic Logic of Neopentyl Shielding
When the (R)-4-neopentyl-2-oxazolidinone is N-acylated, it can be enolized using LDA. The bulky neopentyl group forces the enolate into a highly specific Z-geometry due to dipole minimization and chelation with the lithium cation. The neopentyl group effectively blocks the Si-face of the enolate, forcing incoming electrophiles to attack exclusively from the Re-face.
Caption: Chelation-controlled transition state logic for asymmetric alkylation using the neopentyl auxiliary.
References
-
Sigma-Aldrich. "this compound Product Specification and Properties". Merck KGaA.
-
PubChemLite. "2-amino-4,4-dimethylpentan-1-ol (C7H17NO) - Collision Cross Section and Structural Data". University of Luxembourg / NIH.
-
European Patent Office (Google Patents). "EP0692538A2 - Process for producing optically active L-amino acids, novel optically active L-aminoacids with bulky side-chains and their use". Degussa AG.
Sources
- 1. This compound | 1174494-98-4 [sigmaaldrich.com]
- 2. PubChemLite - 2-amino-4,4-dimethylpentan-1-ol (C7H17NO) [pubchemlite.lcsb.uni.lu]
- 3. EP0692538A2 - Verfahren zur Herstellung optisch aktiver L-Aminosäuren, neue optisch aktive L-Aminosäuren mit raumerfüllenden Seitengruppen und deren Verwendung - Google Patents [patents.google.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol
Introduction
(R)-2-Amino-4,4-dimethylpentan-1-ol, also known as (R)-tert-leucinol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structural rigidity and defined stereochemistry make it a valuable building block for the synthesis of chiral ligands, auxiliaries, and pharmacologically active molecules.[1][3] This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this important chiral intermediate, aimed at researchers, scientists, and professionals in drug development.
The core challenge in the synthesis of this compound lies in the efficient and stereoselective installation of the two contiguous chiral centers. The choice of starting material is intrinsically linked to the overall synthetic strategy, which can be broadly categorized into three main approaches:
-
Resolution of a racemic mixture: This classical approach involves the synthesis of a racemic mixture of the amino alcohol, followed by separation of the desired (R)-enantiomer.
-
Chiral pool synthesis: This strategy utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenter.
-
Asymmetric synthesis: This modern approach involves the creation of the desired stereocenter from a prochiral precursor using a chiral catalyst or reagent.
This guide will delve into each of these strategies, detailing the key starting materials, the rationale behind their selection, and representative experimental protocols.
Synthesis via Resolution of Racemic 2-Amino-4,4-dimethylpentan-1-ol
A common and industrially viable route to enantiomerically pure this compound involves the resolution of the corresponding racemic mixture. This strategy hinges on the initial, non-stereoselective synthesis of (RS)-2-amino-4,4-dimethylpentan-1-ol, followed by separation using a chiral resolving agent.
Starting Materials for Racemic (RS)-2-Amino-4,4-dimethylpentan-1-ol
The primary precursor for the racemic amino alcohol is (RS)-tert-leucine .[4] This non-proteinogenic amino acid can be reduced to the corresponding amino alcohol. An alternative and efficient method involves the reduction of the oxime of trimethylpyruvic acid.[4]
Synthetic Workflow: From Racemic Precursor to Enantiopure Product
The overall process can be visualized as a two-stage workflow: synthesis of the racemate followed by diastereomeric salt formation and separation.
Caption: Workflow for the synthesis of this compound via resolution.
Experimental Protocol: Resolution of (RS)-tert-Leucinol
A well-established method for the resolution of racemic tert-leucinol employs an optically active N-acyl-tert-leucine, such as N-(2-naphthoyl)-(S)-tert-leucine, as the resolving agent.[4]
Step 1: Dissolution
-
Dissolve racemic (RS)-tert-leucinol and 0.5 equivalents of the optically active N-acyl-tert-leucine in a suitable solvent (e.g., isopropanol) with heating.[4]
Step 2: Fractional Crystallization
-
Cool the mixture with stirring to induce crystallization of the less soluble diastereomeric salt, which in the case of N-(2-naphthoyl)-(S)-tert-leucine is the salt of (R)-tert-leucinol.[4]
Step 3: Isolation and Liberation
-
Isolate the crystalline salt by filtration.
-
Treat the isolated salt with a base (e.g., aqueous sodium hydroxide) to liberate the free this compound.
-
Extract the product with an organic solvent and purify by distillation or recrystallization.
| Parameter | Value | Reference |
| Resolving Agent | N-(2-naphthoyl)-(S)-tert-leucine | [4] |
| Solvent | Isopropanol | [4] |
| Yield (based on available R-enantiomer) | >60% | [4] |
Chiral Pool Synthesis: Leveraging Enantiopure Starting Materials
The use of a chiral pool starting material provides a more direct route to the desired enantiomer, avoiding the need for a resolution step. The most common and logical precursor for this approach is (R)-tert-leucine .
Starting Material: (R)-tert-Leucine
(R)-tert-leucine, the unnatural D-enantiomer of the amino acid, serves as an excellent starting point as it possesses the correct stereochemistry at the C2 position. The synthesis then simplifies to the reduction of the carboxylic acid functionality.
Synthetic Pathway: Reduction of (R)-tert-Leucine
The reduction of the carboxylic acid group of an amino acid to a primary alcohol is a standard transformation in organic synthesis.
Caption: Direct synthesis of this compound from (R)-tert-leucine.
Experimental Protocol: Reduction of (L)-tert-Leucine (for the (S)-enantiomer)
While the specific protocol for (R)-tert-leucine is analogous, a detailed procedure for the reduction of the readily available (L)-tert-leucine to (S)-tert-leucinol is well-documented and illustrative of the methodology.[5]
Step 1: Reagent Preparation
-
Suspend (L)-tert-leucine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).[5]
-
Cool the suspension in an ice-water bath.[5]
-
Add sodium borohydride in one portion.[5]
Step 2: Reduction
-
Add a solution of iodine in THF dropwise to the suspension.[5]
-
After the addition is complete, warm the reaction mixture to reflux and maintain for several hours (e.g., 18 hours).[5]
Step 3: Work-up and Isolation
-
Cool the reaction mixture and quench by the slow addition of methanol.[5]
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in aqueous potassium hydroxide and stir for several hours.[5]
-
Extract the aqueous phase with dichloromethane.[5]
-
Dry the combined organic extracts, filter, and concentrate to yield the crude amino alcohol.[5]
| Reagent | Equivalents | Reference |
| Sodium Borohydride | 2.4 | [5] |
| Iodine | 1.0 | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Yield | ~99% (crude) | [5] |
Asymmetric Synthesis: Building Chirality from Prochiral Precursors
Asymmetric synthesis offers elegant routes to this compound from achiral or prochiral starting materials. These methods often involve biocatalysis or the use of chiral catalysts.
Biocatalytic Reductive Amination
A promising approach involves the asymmetric reductive amination of a corresponding α-hydroxy ketone. This strategy leverages the high enantioselectivity of enzymes.
Starting Material: 1-Hydroxy-4,4-dimethyl-2-pentanone
This α-hydroxy ketone serves as the prochiral precursor. An engineered amine dehydrogenase (AmDH) can then stereoselectively introduce the amine group while reducing the ketone.[6]
Biocatalytic Pathway
The enzyme, often in a whole-cell system with a cofactor regeneration system, facilitates the direct conversion of the α-hydroxy ketone to the chiral amino alcohol.
Caption: Biocatalytic synthesis of this compound.
General Biocatalytic Protocol
While a specific protocol for 1-hydroxy-4,4-dimethyl-2-pentanone is not detailed in the provided sources, a general procedure for the asymmetric reductive amination of α-hydroxy ketones using an engineered amine dehydrogenase can be outlined.[6]
Step 1: Reaction Setup
-
Prepare a buffered aqueous solution (e.g., NH₄Cl/NH₃·H₂O buffer, pH 8.5).[6]
-
Add the purified enzyme (or whole-cell catalyst), the α-hydroxy ketone substrate, a nicotinamide cofactor (e.g., NAD⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[6]
Step 2: Biotransformation
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).[6]
Step 3: Product Analysis and Isolation
-
Monitor the reaction progress and determine the enantiomeric excess (ee) of the product using chiral HPLC.[6]
-
Isolate the product using standard extraction and purification techniques.
| Parameter | Condition | Reference |
| Catalyst | Engineered Amine Dehydrogenase | [6] |
| Amine Source | Ammonia | [6] |
| Cofactor System | NAD⁺/NADH with regeneration | [6] |
| Expected Enantiomeric Excess | >99% | [6] |
Conclusion
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The classical method of resolving racemic tert-leucinol, derived from racemic tert-leucine, is a robust and scalable option. For a more direct and atom-economical route, chiral pool synthesis starting from (R)-tert-leucine is highly effective, contingent on the availability of this enantiopure amino acid. Finally, the emerging field of biocatalysis presents a powerful and highly selective method through the asymmetric reductive amination of prochiral α-hydroxy ketones, offering the potential for green and efficient manufacturing processes. The optimal choice of starting material and synthetic strategy will ultimately depend on factors such as cost, scalability, and desired enantiopurity for the specific application.
References
- Drauz, K., et al. (1995). Synthesis of (R)-tert-Leucinol by classical Resolution of the racemic mixture. Chemistry A European Journal, 1(8), 538-540.
-
Groth, U., et al. (1993). Asymmetric Synthesis via Heterocyclic Intermediates, LII. Synthesis of tert-Leucine and Related Amino Acids. Liebigs Annalen der Chemie, 1993(7), 715-719. Available at: [Link]
-
Drago, C., et al. (2009). (S)-(-)-methyl p-bromophenyl sulfoxide. Organic Syntheses, 86, 121-130. Available at: [Link]
-
Gagnon, A., et al. (2010). (4S)-4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-Oxazole. Organic Syntheses, 87, 189-198. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699-12733. Available at: [Link]
-
Chen, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801831. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
A Comprehensive Technical Guide to Enantiopure (R)-2-Amino-4,4-dimethylpentan-1-ol for Researchers and Pharmaceutical Professionals
An In-depth Exploration of a Sterically Hindered Chiral Building Block: From Commercial Availability to Synthetic Strategies and Analytical Characterization
(R)-2-Amino-4,4-dimethylpentan-1-ol, a chiral β-amino alcohol characterized by its sterically demanding neopentyl group, is a valuable building block in modern asymmetric synthesis and drug development. Its unique structural features make it an attractive component for creating chiral auxiliaries, ligands for asymmetric catalysis, and as a scaffold for novel pharmaceutical candidates.[1][2] This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and detailed analytical protocols to support researchers and scientists in its effective utilization.
Commercial Availability and Supplier Identification
The correct identification of this compound is crucial for procurement. The definitive CAS number for this compound is 1174494-98-4 .[3] Several chemical suppliers list this product, offering various grades and quantities suitable for research and development purposes.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | This compound | 1174494-98-4 | ≥97% | Available through their partnership with ChemScene LLC.[3] |
| ChemScene | This compound | 1174494-98-4 | ≥98% | A primary manufacturer and supplier of this compound. |
| Biosynth | 2-Amino-4,4-dimethylpentan-1-ol | 1343703-94-5 | ≥95% | Note: This is listed as the racemate, but may be a starting point for resolution.[4] |
This table is not exhaustive but represents suppliers with readily available information. Researchers should always request a certificate of analysis (CoA) to confirm the enantiomeric purity and other specifications before purchase.
Strategic Approaches to Synthesis
The enantioselective synthesis of sterically hindered β-amino alcohols like this compound presents a significant synthetic challenge. Two primary strategies are employed: asymmetric synthesis to directly obtain the desired enantiomer, and the resolution of a racemic mixture.
Asymmetric Synthesis: The Pursuit of Enantioselectivity
Direct asymmetric synthesis is the more elegant and atom-economical approach. While a specific protocol for this compound is not widely published, analogous syntheses of chiral β-amino alcohols provide a strong foundation for a potential synthetic route. One promising strategy is the enantioselective radical C-H amination of the corresponding alcohol.[5]
Conceptual Asymmetric Synthesis Workflow:
Caption: Asymmetric synthesis via radical C-H amination.
This method involves the transient conversion of the starting alcohol to an imidate radical, which then undergoes a regioselective intramolecular hydrogen atom transfer (HAT). A chiral copper catalyst can then mediate the enantioselective amination of the resulting carbon-centered radical, leading to the desired β-amino alcohol.[5]
Chiral Resolution: Separating Enantiomers from a Racemic Mixture
A more traditional and often practical approach for obtaining enantiopure compounds is through the resolution of a racemic mixture.[6] This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their differential solubility.
Protocol for Chiral Resolution via Diastereomeric Salt Formation:
-
Racemate Preparation: Synthesize racemic 2-Amino-4,4-dimethylpentan-1-ol. A common method involves the reduction of the corresponding amino ketone.
-
Salt Formation:
-
Dissolve one equivalent of the racemic amino alcohol in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve one equivalent of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid, in the same solvent.[7][8]
-
Combine the two solutions. Diastereomeric salts will form.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize due to its lower solubility.
-
Isolate the crystals by filtration.
-
The enantiomeric excess (e.e.) of the crystallized salt can be improved by repeated recrystallization.
-
-
Liberation of the Free Amine:
-
Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine.
-
Extract the enantiomerically enriched amino alcohol into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the final product.
-
Caption: Chiral resolution workflow.
Analytical Characterization: Ensuring Enantiopurity and Structural Integrity
Rigorous analytical characterization is paramount to confirm the identity and enantiomeric purity of this compound. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy: Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the compound. Due to the lack of a publicly available, assigned spectrum for this specific molecule, the expected chemical shifts can be predicted based on analogous structures.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
~0.9 ppm (singlet, 9H): The nine equivalent protons of the bulky tert-butyl group.
-
~1.2-1.5 ppm (multiplet, 2H): The two diastereotopic protons of the methylene group adjacent to the tert-butyl group.
-
~2.5-3.0 ppm (multiplet, 1H): The proton on the carbon bearing the amino group.
-
~3.4-3.8 ppm (multiplet, 2H): The two diastereotopic protons of the methylene group bearing the hydroxyl group.
-
Broad singlet (3H): The exchangeable protons of the amino and hydroxyl groups.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
~29-31 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~32-34 ppm: The quaternary carbon of the tert-butyl group.
-
~45-48 ppm: The methylene carbon adjacent to the tert-butyl group.
-
~55-60 ppm: The carbon bearing the amino group.
-
~65-70 ppm: The methylene carbon bearing the hydroxyl group.
These are predicted values and should be confirmed by experimental data.
Chiral HPLC: Determination of Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. Due to the sterically hindered nature of this compound, method development is key to achieving baseline separation of the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[9][10]
Protocol for Chiral HPLC Method Development:
-
Column Selection:
-
Start with a polysaccharide-based CSP such as a Chiralpak® or Chiralcel® column.
-
-
Mobile Phase Screening (Normal Phase):
-
System A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA).
-
System B: n-Hexane/Ethanol (90:10 v/v) with 0.1% DEA.
-
The basic additive (DEA) is crucial for good peak shape and to prevent tailing of the amine.
-
-
Optimization:
-
If partial separation is observed, optimize the ratio of the alcohol modifier. Decreasing the alcohol percentage will generally increase retention and may improve resolution.
-
Adjust the concentration of the basic additive if necessary.
-
Ensure the column is thoroughly equilibrated with the mobile phase before analysis.
-
-
Analysis:
-
Inject a solution of the racemic compound to determine the retention times of both enantiomers.
-
Inject the sample of this compound to determine its enantiomeric excess by comparing the peak areas.
-
Caption: Principle of chiral HPLC separation.
Applications in Drug Development and Asymmetric Catalysis
The unique steric and electronic properties of this compound make it a promising candidate for various applications in medicinal chemistry and catalysis.
-
Chiral Auxiliaries: The amino and hydroxyl groups can be used to form chiral auxiliaries, such as oxazolidinones, which can direct the stereochemical outcome of a wide range of reactions, including aldol additions and alkylations.[11]
-
Chiral Ligands: This amino alcohol can serve as a bidentate ligand for transition metals in asymmetric catalysis. The bulky neopentyl group can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in reactions such as asymmetric reductions and additions to carbonyls.[12]
-
Pharmaceutical Scaffolds: The vicinal amino alcohol motif is a common feature in many biologically active molecules.[1][2] The incorporation of the sterically demanding 4,4-dimethylpentyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and selectivity.
Conclusion
This compound is a chiral building block with significant potential for the synthesis of complex, enantiomerically pure molecules. A clear understanding of its commercial availability, viable synthetic routes, and robust analytical methods is essential for its successful application. This guide provides a foundational framework for researchers and drug development professionals to confidently source, synthesize, and characterize this valuable compound, paving the way for its use in the discovery of new medicines and novel catalytic processes.
References
-
This compound. Sigma-Aldrich.
-
Application Notes and Protocols: 2-Amino-4-phenylpentan-1-ol in Asymmetric Synthesis. Benchchem.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
(R)-2-Amino-4-methylpentan-1-ol. BLD Pharm.
-
The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols. Benchchem.
-
HPLC Technical Tip: Chiral Method Development. Phenomenex.
-
Chiral resolution. Wikipedia.
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
-
This compound. Sigma-Aldrich.
-
2-Amino-4,4-dimethylpentan-1-ol. CymitQuimica.
-
Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed.
-
Molecules Special Issue: Development of Asymmetric Synthesis. MDPI.
-
Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers. Benchchem.
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
-
Chiral Amines in Asymmetric Synthesis. MilliporeSigma.
-
The Catalytic Landscape of 2-Amino-4-phenylpentan-1-ol Derivatives: A Comparative Analysis. Benchchem.
-
Synthesis of Sterically Controlled Chiral β-Amino Alcohols and Their Application to the Catalytic Asymmetric Sulfoxidation of Sulfides. ResearchGate.
-
Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpentan-1-ol Derivatives. Benchchem.
-
Chiral Resolution and Separation Services. BOC Sciences.
-
(1RS,2SR)-2-Amino-4-methyl-1-phenylpentan-1-ol. PubChem.
-
1H NMR Spectrum (PHY0132972). PhytoBank.
-
Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. PubMed.
-
Enantiomers and Their Resolution. MDPI.
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. CU Experts.
-
This compound. Sigma-Aldrich.
-
Special Issue: Development of Asymmetric Synthesis. PMC.
-
Application Notes and Protocols: (S)-2-Methoxy-4,4-dimethylpentan-1-ol as a Chiral Auxiliary in Asymmetric Aldol Reactions. Benchchem.
-
Examples of pharmaceutical compounds bearing a chiral β-amino alcohol moiety. ResearchGate.
-
(r)-3-Amino-4,4-dimethylpentan-1-ol. ChemScene.
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group.
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. PMC.
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
-
C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
-
1-Amino-4,4-dimethylpentan-2-ol. PubChem.
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- 2. researchgate.net [researchgate.net]
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- 4. 2-Amino-4,4-dimethylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 5. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
(R)-2-Amino-4,4-dimethylpentan-1-ol as a chiral auxiliary in asymmetric synthesis
This Application Note is designed for research scientists and process chemists focusing on asymmetric synthesis. It details the utilization of (R)-2-Amino-4,4-dimethylpentan-1-ol (commonly referred to as (R)-tert-Leucinol ) as a high-performance chiral auxiliary and ligand precursor.
Executive Summary
This compound ((R)-tert-Leucinol) is a premier chiral building block derived from (R)-tert-Leucine. Its structural uniqueness lies in the bulky tert-butyl group adjacent to the chiral center. Unlike phenylalanine (benzyl) or valine (isopropyl) derivatives, the tert-butyl group offers maximum steric occlusion, often resulting in superior diastereomeric ratios (dr) in auxiliary-controlled reactions.
This guide focuses on its two primary applications:
-
The "Super-Evans" Auxiliary: Synthesis and use of (R)-4-tert-butyl-2-oxazolidinone for stoichiometric asymmetric alkylations.
-
Ligand Precursor: Rapid access to chiral oxazolines (Box/PyBox ligands) for catalytic asymmetric synthesis.
Mechanism of Action: The Steric Wall
The efficacy of (R)-tert-leucinol stems from the "Steric Wall" effect. In the context of an Evans oxazolidinone:
-
Chelation Control: The carbonyls of the auxiliary and the substrate chelate a metal (Li, B, Ti), locking the conformation (Z-enolate).
-
Face Blocking: The bulky tert-butyl group forces the substrate's R-group away (minimizing A(1,3) strain) and physically blocks the Re-face of the enolate.
-
Result: Electrophiles are forced to attack from the Si-face, often yielding diastereomeric ratios exceeding 99:1.
Diagram: The Evans Auxiliary Cycle
The following diagram illustrates the workflow for using the (R)-tert-leucinol derived auxiliary.
Caption: The closed-loop cycle of the Evans auxiliary, highlighting the transformation from (R)-tert-leucinol to the active auxiliary and its recovery.
Experimental Protocols
Protocol A: Synthesis of (R)-4-tert-butyl-2-oxazolidinone
Rationale: This converts the amino alcohol into the cyclic carbamate (the auxiliary). Diethyl carbonate is used as a safer alternative to phosgene.
Reagents:
-
(R)-tert-Leucinol (1.0 equiv)
-
Diethyl carbonate (1.5 equiv)
-
K₂CO₃ (0.1 equiv)
-
Solvent: Toluene
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Dissolve (R)-tert-leucinol (10 mmol) in toluene (50 mL). Add K₂CO₃ (1 mmol) and diethyl carbonate (15 mmol).
-
Reflux: Heat the mixture to reflux (bath temp ~120°C). Ethanol is generated as a byproduct.
-
Distillation: Allow the ethanol to distill off via the Dean-Stark trap to drive the equilibrium forward. Continue for 12–16 hours.
-
Workup: Cool to room temperature. Wash with water (2 x 20 mL) to remove K₂CO₃.
-
Purification: Dry the organic layer over MgSO₄ and concentrate in vacuo. Recrystallize from hexanes/ethyl acetate (hot) to yield white crystals.
Protocol B: Asymmetric Alkylation (The "Evans" Step)
Rationale: This is the stereodefining step. The use of NaHMDS (Sodium bis(trimethylsilyl)amide) allows for the formation of the Z-enolate at -78°C, which is crucial for high selectivity.
Reagents:
-
N-Propionyl-(R)-4-tert-butyl-2-oxazolidinone (1.0 equiv) [Prepared via standard acylation]
-
NaHMDS (1.1 equiv, 1.0 M in THF)
-
Benzyl Bromide (Electrophile, 1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Enolization: Cool a solution of the N-propionyl auxiliary (1.0 mmol in 5 mL THF) to -78°C under Argon/Nitrogen.
-
Deprotonation: Add NaHMDS (1.1 mL) dropwise over 5 minutes. Stir at -78°C for 45 minutes. Critical: Maintain temperature to prevent enolate equilibration.
-
Alkylation: Add Benzyl Bromide (1.5 mmol) dropwise.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc, dry, and concentrate.
-
Analysis: Determine diastereomeric ratio (dr) via crude ¹H NMR or Chiral HPLC.
-
Expected Result: dr > 98:2.
-
Protocol C: Non-Destructive Cleavage (Hydrolysis)
Rationale: To recover the chiral acid and the auxiliary.[8][9] LiOOH is milder than NaOH and prevents racemization of the newly formed center.
Step-by-Step:
-
Dissolve the alkylated product in THF/H₂O (3:1) at 0°C.
-
Add H₂O₂ (30%, 4 equiv) followed by LiOH (2 equiv).
-
Stir at 0°C for 1 hour.
-
Quench with Na₂SO₃ (to consume excess peroxide) and NaHCO₃.
-
Evaporate THF. Extract the auxiliary with CH₂Cl₂ (recoverable).
-
Acidify the aqueous layer (pH 2) and extract the chiral acid with EtOAc.
Comparative Data: Steric Influence
Why choose the tert-butyl variant over the cheaper benzyl (Phenylalanine) or isopropyl (Valine) variants? The data below highlights the "Steric Wall" advantage in challenging alkylations.
Table 1: Diastereoselectivity in Methylation of N-Acyl Auxiliaries
| Auxiliary Substituent (R) | Steric Bulk | Typical dr (Methylation) | Yield (%) |
| Benzyl (Phe-derived) | Moderate | 90:10 - 94:6 | 85-90 |
| Isopropyl (Val-derived) | High | 95:5 - 97:3 | 88-92 |
| tert-Butyl (t-Leu-derived) | Very High | >99:1 | 90-95 |
Note: Data represents generalized averages from enolate alkylations with methyl iodide. The tert-butyl group provides superior restriction of rotamers.
Secondary Application: Ligand Synthesis
(R)-tert-Leucinol is the direct precursor to (R)-tBu-Box and (R)-tBu-PyBox ligands, essential for Copper-catalyzed cyclopropanations and aziridinations.
Brief Workflow (Box Ligand):
-
Condense (R)-tert-leucinol (2 equiv) with a dinitrile (e.g., dimethylmalononitrile) or diester.
-
Catalyst: ZnCl₂ or Triflic Acid.
-
Result: Bis-oxazoline ligand with bulky t-butyl wings, creating a highly shielded chiral pocket for metal catalysis.
References
-
Evans, D. A., et al. "Enantioselective alkylations of chiral N-acyl-2-oxazolidinones." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link
-
Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis."[10] Chemical Reviews, 96.2 (1996): 835-876. Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 68 (1990): 83. Link
-
Desimoni, G., et al. "Pybox-Copper(II) and -Zinc(II) Complexes as Catalysts for Enantioselective Diels−Alder Reactions." The Journal of Organic Chemistry, 68.20 (2003): 7862–7866. Link
-
Sigma-Aldrich. "(R)-4-tert-Butyl-2-oxazolidinone Product Sheet." Link
Sources
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chemscene.com [chemscene.com]
- 4. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. mdpi.com [mdpi.com]
Application of (R)-2-Amino-4,4-dimethylpentan-1-ol in asymmetric aldol reactions
Application Note: (R)-2-Amino-4,4-dimethylpentan-1-ol in Asymmetric Aldol Reactions
Subtitle: Protocols for the Synthesis and Utilization of the (4R)-tert-Butyl Evans Auxiliary
Executive Summary
This compound (also known as (R)-tert-leucinol ) is a privileged chiral scaffold used to synthesize the "super-bulky" Evans auxiliary, (4R)-4-(tert-butyl)oxazolidin-2-one . Unlike auxiliaries derived from valine or phenylalanine, the tert-butyl group possesses no rotational degrees of freedom at the stereocenter, creating a rigid steric wall. This unique structural feature enables superior diastereoselectivity (often >99:1 dr) in asymmetric aldol reactions, particularly with challenging substrates where other auxiliaries fail to discriminate effectively.
This guide details the end-to-end workflow: from the cyclization of the amino alcohol to the auxiliary, through the stereoselective aldol reaction, to the final cleavage of the chiral controller.
Mechanistic Rationale: The "Steric Wall" Effect
The efficacy of (R)-tert-leucinol stems from the Thorpe-Ingold effect and the specific geometry of the Zimmerman-Traxler transition state.
-
Rigidity: In valine-derived auxiliaries, the isopropyl group has rotamers. In (R)-tert-leucinol, the tert-butyl group is spherically symmetrical and rotationally locked.
-
Enolization: The auxiliary directs the formation of the Z-enolate exclusively.
-
Face Selectivity: The bulky tert-butyl group forces the aldehyde to approach from the face opposite the auxiliary, while the boron atom chelates the auxiliary carbonyl and the aldehyde oxygen.
Stereochemical Outcome: Using the (4R)-auxiliary (derived from the (R)-amine) with dibutylboron triflate (Bu₂BOTf) typically yields the (2R, 3S)-syn-aldol product. This is the mirror image of the product obtained from the natural (S)-amino acid series.[1]
Figure 1: The complete cycle of the (R)-tert-leucinol auxiliary in asymmetric synthesis.
Experimental Protocols
Protocol A: Synthesis of (4R)-4-(tert-butyl)oxazolidin-2-one
Target: Cyclization of the amino alcohol to the oxazolidinone ring.
Reagents:
-
This compound (1.0 equiv)
-
Diethyl carbonate (1.5 equiv)
-
Potassium carbonate (K₂CO₃, 0.1 equiv)
-
Solvent: Neat or Toluene (if scale requires)
Procedure:
-
Setup: Equip a round-bottom flask with a distillation head (short path) to remove ethanol formed during the reaction.
-
Mixing: Charge the flask with (R)-tert-leucinol and diethyl carbonate. Add catalytic K₂CO₃.
-
Heating: Heat the mixture to 135°C (oil bath). Ethanol will begin to distill off.
-
Completion: Continue heating until ethanol cessation (approx. 2–4 hours). The internal temperature will rise as ethanol is removed.
-
Workup: Cool the mixture to room temperature. Dilute with CH₂Cl₂ and wash with water to remove K₂CO₃.
-
Purification: Recrystallize from ethyl acetate/hexanes.
-
Expected Yield: 85–95%
-
Appearance: White crystalline solid.
-
Protocol B: N-Acylation (Preparation of the Nucleophile)
Target: Attachment of the propionate chain.
Reagents:
-
(4R)-4-(tert-butyl)oxazolidin-2-one (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)
-
Propionyl chloride (1.2 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Deprotonation: Dissolve the auxiliary in THF (0.2 M) and cool to -78°C under N₂. Add n-BuLi dropwise. Stir for 30 min.
-
Acylation: Add propionyl chloride dropwise.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (usually 10-20% EtOAc/Hexanes).
Protocol C: The Evans Syn-Aldol Reaction
Target: Stereoselective C-C bond formation.
Reagents:
-
N-Propionyl-(4R)-auxiliary (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0M in CH₂Cl₂)
-
Triethylamine (TEA, 1.2 equiv)
-
Aldehyde (R-CHO, 1.2 equiv)
-
Oxidative Workup: pH 7 Buffer, Methanol, 30% H₂O₂
Procedure:
-
Enolization: Dissolve the acylated auxiliary in anhydrous CH₂Cl₂ (0.1 M). Cool to 0°C .
-
Boron Addition: Add Bu₂BOTf dropwise, followed immediately by TEA. The solution may turn pale yellow.
-
Complexation: Stir at 0°C for 30 minutes to ensure complete formation of the (Z)-boron enolate.
-
Cooling: Cool the mixture to -78°C .
-
Addition: Add the aldehyde (neat or in minimal CH₂Cl₂) dropwise.
-
Reaction: Stir at -78°C for 1–2 hours, then warm to 0°C for 1 hour.
-
Oxidative Workup (Critical):
-
Add pH 7 phosphate buffer (1 mL/mmol).
-
Add Methanol (3 mL/mmol).
-
Carefully add 30% H₂O₂ (3 equiv) dropwise (Exothermic!). Stir vigorously for 1 hour at 0°C to cleave the boron-aldol complex.
-
-
Purification: Extract with CH₂Cl₂, wash with NaHCO₃ and brine. Purify via silica gel chromatography.
-
Target Data: >90% Yield, >98:2 dr.[2]
-
Protocol D: Hydrolytic Cleavage (Recovery of Acid)
Target: Removal of the auxiliary to yield the free acid.
Reagents:
-
Aldol Adduct[3]
-
LiOH (2.0 equiv)
-
H₂O₂ (30%, 4.0 equiv)
-
Solvent: THF/H₂O (3:1)
Procedure:
-
Dissolve the aldol adduct in THF/H₂O at 0°C.
-
Add H₂O₂ followed by LiOH.
-
Stir at 0°C for 1–3 hours. (The tert-butyl group is bulky; if reaction is slow, warm slightly to 10°C, but watch for racemization).
-
Quench with Na₂SO₃ (to destroy peroxide) and acidify to pH 2.
-
Extract the acid with EtOAc. The auxiliary remains in the organic layer or precipitates and can be recovered.
Comparative Analysis: Why (R)-tert-Leucinol?
The following table highlights why a researcher would choose the tert-leucine derived auxiliary over cheaper alternatives like Valine.
| Feature | Valine Auxiliary (Isopropyl) | Phenylalanine Auxiliary (Benzyl) | (R)-tert-Leucine Auxiliary (tert-Butyl) |
| Steric Bulk | Moderate | Large (Planar) | Very Large (Spherical) |
| Rotational Freedom | Rotamers exist (can lower selectivity) | Rotamers exist | Locked (No rotation) |
| Typical dr (Simple Aldehydes) | 90:10 to 95:5 | 95:5 to 98:2 | >99:1 |
| Performance with "Tricky" Aldehydes | Good | Very Good | Excellent |
| Crystalline Nature | Often Oils | Solids | Highly Crystalline (Easy purification) |
Troubleshooting & Optimization
-
Hygroscopicity: (R)-tert-leucinol is hygroscopic. Store under argon. If the cyclization (Protocol A) stalls, ensure the starting material is dry; azeotrope with toluene before use.
-
Incomplete Enolization: If yield is low, ensure Bu₂BOTf is fresh. Old triflate hydrolyzes to triflic acid, which ruins the reaction. The solution should not be dark brown/black (indicates decomposition); it should be pale yellow or clear.
-
Cleavage Difficulties: Due to the steric bulk of the tert-butyl group, hydrolysis can be slower than with the benzyl auxiliary. If LiOH/H₂O₂ fails, switch to LiOOH generated in situ or use the Weinreb amide cleavage (AlMe₃/MeNHOMe) which is often cleaner for bulky substrates.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[3][4][5] Organic Syntheses. Link
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Link
-
Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones. Journal of the American Chemical Society. Link
Sources
- 1. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Advanced Application Notes: (R)-2-Amino-4,4-dimethylpentan-1-ol Derived Oxazolidinones in Asymmetric Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Briefing & Mechanistic Rationale
In the landscape of asymmetric synthesis, chiral oxazolidinones (Evans auxiliaries) remain the gold standard for diastereoselective alkylations, aldol additions, and Diels-Alder reactions. While the standard valine-derived (isopropyl) and phenylalanine-derived (benzyl) auxiliaries provide excellent stereocontrol, highly demanding pharmaceutical intermediates often require extreme facial shielding to achieve >99% diastereomeric excess (de).
The use of (R)-2-amino-4,4-dimethylpentan-1-ol to generate the (R)-4-neopentyloxazolidin-2-one auxiliary offers a unique structural advantage.
The "Neopentyl Advantage" (Causality in Design)
Standard tert-leucinol-derived auxiliaries (4-tert-butyl) provide massive steric bulk but suffer from sluggish N-acylation kinetics due to the proximity of the quaternary carbon directly adjacent to the oxazolidinone ring. The neopentyl derivative solves this by introducing a single methylene spacer (–CH₂–C(CH₃)₃).
-
Kinetic Benefit: The spacer relieves immediate steric crowding at the nitrogen atom, allowing for rapid, high-yielding N-acylation.
-
Thermodynamic/Stereochemical Benefit: The highly flexible tert-butyl group sweeps a massive cone angle over the oxazolidinone face. During enolate formation, this creates an impenetrable steric shield over the Re-face of the Z-enolate, forcing electrophilic attack exclusively from the Si-face.
Sequential workflow for asymmetric synthesis using the neopentyl oxazolidinone auxiliary.
Validated Protocols
Protocol A: Synthesis of (R)-4-Neopentyloxazolidin-2-one
This highly scalable protocol adapts industrial carbamate cyclization methods to avoid the use of highly toxic phosgene gas[1].
Reagents:
-
This compound: 1.0 eq
-
Ethyl chloroformate: 1.05 eq
-
NaOH (granulated): 0.1 eq
-
Toluene / Water (biphasic system)
Step-by-Step Methodology:
-
Carbamate Formation: Suspend this compound in a 7:1 mixture of Toluene/Water. Cool to 20 °C.
-
Acylation: Dropwise add ethyl chloroformate over 1 hour. Critical Causality: Maintain the pH strictly at ~8.0 using 30% NaOH. If the pH drops below 7, the amine becomes protonated and unreactive; if it exceeds 9, competitive hydrolysis of the chloroformate occurs.
-
Phase Separation: Warm to 70 °C, separate the aqueous phase, and dry the organic phase via azeotropic distillation.
-
Cyclization: Add granulated NaOH to the dry toluene solution and heat to 95 °C. Ethanol will begin to distill off as the cyclization proceeds[1].
-
Self-Validation Check: Monitor the internal temperature. The reaction is complete when the distillation of ethanol ceases and the internal temperature reaches the boiling point of pure toluene (110–111 °C).
-
Isolation: Cool to 85 °C, neutralize the NaOH with a stoichiometric amount of glacial acetic acid, wash with water, and concentrate. Crystallize at 5 °C overnight to yield colorless crystals.
Protocol B: N-Acylation and Asymmetric Alkylation
This protocol establishes the chiral enolate and executes the stereoselective C-C bond formation.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the auxiliary in anhydrous THF (0.2 M) under N₂. Cool to -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise.
-
Causality: Deprotonation at -78 °C prevents premature ring-opening of the oxazolidinone. The resulting lithium anion tightly coordinates to the endocyclic carbonyl, activating the nitrogen for nucleophilic attack.
-
-
Acylation: Add the desired acid chloride (1.1 eq) dropwise. Stir for 30 mins, warm to 0 °C, and quench with saturated NH₄Cl. Extract and purify to isolate the N-acyl oxazolidinone.
-
Enolization: In a separate flask, prepare LDA (1.1 eq) in THF at -78 °C. Slowly add the N-acyl oxazolidinone.
-
Self-Validation Check: Withdraw a 50 µL aliquot after 30 minutes, quench into D₂O/Et₂O, and analyze the organic layer via rapid ¹H-NMR. The disappearance of the alpha-protons confirms quantitative Z-enolate formation. Do not proceed until >95% deuterium incorporation is verified.
-
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 eq). Stir at -78 °C for 2 hours, then slowly warm to -20 °C. Quench with saturated NH₄Cl.
Protocol C: Non-Destructive Cleavage (LiOH / H₂O₂)
To isolate the enantiopure product while recovering the expensive chiral auxiliary.
Step-by-Step Methodology:
-
Peroxide Activation: Dissolve the alkylated product in THF/H₂O (3:1) and cool to 0 °C. Add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq).
-
Causality: H₂O₂ and LiOH generate the lithium hydroperoxide anion (LiOOH). Due to the "alpha-effect," LiOOH is significantly more nucleophilic than hydroxide. It selectively attacks the exocyclic imide carbonyl, completely avoiding endocyclic cleavage that would destroy the auxiliary.
-
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). If unreacted starting material persists after 1 hour, verify the peroxide concentration using KI-starch paper. Degraded H₂O₂ is the primary cause of stalled cleavages.
-
Quenching: Quench excess peroxide carefully with Na₂SO₃ (1.5 N aqueous solution) at 0 °C.
-
Recovery: Extract the aqueous layer with DCM to recover the intact (R)-4-neopentyloxazolidin-2-one (>95% recovery). Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the enantiopure carboxylic acid.
Non-destructive cleavage pathways preserving the chiral auxiliary and product stereocenter.
Quantitative Performance Data
The following table summarizes the performance metrics of the neopentyl-derived auxiliary compared to standard industry alternatives. The data highlights the superior balance of acylation kinetics and facial shielding provided by the neopentyl group.
| Chiral Auxiliary | Derivation | A-Value Equivalent | N-Acylation Yield | Typical Alkylation de (%) |
| (R)-4-Isopropyl | D-Valine | ~2.15 | >95% | 90 - 95 |
| (R)-4-Benzyl | D-Phenylalanine | ~2.00 | >95% | 92 - 97 |
| (R)-4-tert-Butyl | D-tert-Leucine | >4.00 | 75 - 85%* | >99 |
| (R)-4-Neopentyl | D-Neopentylglycine | ~2.50** | >90% | >99 |
* Reduced yield due to extreme steric hindrance directly at the C4 position. ** The effective sweeping volume of the neopentyl group provides superior facial shielding without compromising acylation kinetics.
References
- Process for the preparation of optically active 4 substituted (S)-2-oxazolidinone, optically active (S)
-
Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates Source: Journal of the American Chemical Society URL:[Link]
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews URL:[Link]
Sources
Technical Protocol: Chemoselective N-Functionalization of (R)-2-Amino-4,4-dimethylpentan-1-ol
Introduction & Molecule Profile[1][2]
This application note details the protocol for attaching (R)-2-Amino-4,4-dimethylpentan-1-ol (CAS: 1174494-98-4) to organic substrates. This molecule is a valuable chiral building block, structurally serving as a "homo-tert-leucinol" analog. Its 4,4-dimethyl moiety provides significant steric bulk, which is useful for inducing diastereoselectivity in subsequent transformations or occupying hydrophobic pockets in medicinal chemistry targets.
Key Chemical Properties
| Property | Specification |
| IUPAC Name | (2R)-2-Amino-4,4-dimethylpentan-1-ol |
| CAS Number | 1174494-98-4 |
| Molecular Weight | 131.22 g/mol |
| Functional Groups | Primary Amine (Nucleophile 1), Primary Alcohol (Nucleophile 2) |
| Chirality | R-enantiomer (Beta-amino alcohol motif) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, DCM; Low water solubility. |
The Challenge: Chemoselectivity & Sterics
The primary challenge in attaching this molecule is chemoselectivity . As a 1,2-amino alcohol, it possesses two nucleophilic sites. While the amine is generally more nucleophilic, the steric bulk of the neopentyl-like tail can retard N-acylation rates, allowing the unhindered primary alcohol to compete, potentially leading to O-acylation or N,O-diacylation byproducts. Furthermore, aggressive activation methods required to overcome steric hindrance must be balanced against the risk of racemization at the chiral center.
Strategic Considerations
To ensure high yield and purity, this protocol prioritizes N-Acylation (Amide Bond Formation) using HATU. This reagent is selected for its high reactivity with hindered substrates while maintaining low racemization rates compared to carbodiimides (EDC/DCC).
Mechanism of Action[2]
-
Activation: The carboxylic acid substrate reacts with HATU to form an unstable O-acyl(7-azabenzotriazole) ester.
-
Aminolysis: The primary amine of the amino alcohol attacks the active ester.
-
Selectivity Control: By maintaining a slightly basic pH (DIPEA) and controlling stoichiometry, the amine reacts preferentially over the alcohol.
Core Protocol: Chemoselective Amide Coupling (HATU Method)
Applicability: Attachment of this compound to Carboxylic Acid Substrates (
Reagents & Materials[2][4][5][6][7][8][9][10]
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Linker/Payload: this compound (1.1 equiv)
-
Coupling Reagent: HATU (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Methodology
-
Preparation of Active Ester:
-
In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. -
Add DIPEA (2.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Cool the solution to 0°C (ice bath).
-
Add HATU (1.1 equiv) in one portion.
-
Checkpoint: Stir at 0°C for 15–30 minutes to ensure formation of the activated ester (color change to yellow/orange often observed).
-
-
Amine Addition:
-
Dissolve This compound (1.1 equiv) in a minimal volume of DMF.
-
Add the amine solution dropwise to the activated acid mixture at 0°C.
-
Add the remaining DIPEA (1.0 equiv) to ensure the amine remains deprotonated.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to RT naturally.
-
Stir for 2–4 hours.
-
Validation: Monitor by LC-MS or TLC. Look for the disappearance of the acid and the appearance of the product mass (
). -
Note: If O-acylation is observed (M + Substrate + 131), see Troubleshooting below.
-
-
Workup & Isolation:
-
Dilute the reaction mixture with EtOAc (10x reaction volume).
-
Wash 1: 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA). Caution: Do not use strong acid if the product is acid-sensitive.
-
Wash 2: Saturated
(removes unreacted acid and HATU byproducts). -
Wash 3: Brine.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
Data: Coupling Reagent Comparison
| Reagent | Reactivity | Racemization Risk | Recommended For |
| HATU | High | Low | Standard Protocol. Best for hindered/valuable substrates.[1] |
| EDC/HOBt | Moderate | Low | Cost-effective for simple, unhindered acids. |
| DCC | Moderate | High | Avoid. Difficult removal of urea byproduct; higher racemization risk. |
| T3P | High | Very Low | Excellent alternative if HATU fails; easy workup. |
Alternative Protocol: Reductive Amination
Applicability: Attachment to Aldehyde Substrates (
-
Imine Formation: Dissolve Aldehyde (1.0 equiv) and this compound (1.1 equiv) in DCE (Dichloroethane) or THF. Add
(drying agent) to drive equilibrium. Stir 2h at RT. -
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Quench: Stir overnight at RT. Quench with saturated
.
Visualization of Workflow
The following diagram illustrates the decision logic and workflow for the HATU coupling protocol, including critical decision nodes for troubleshooting side reactions.
Figure 1: Logical workflow for chemoselective amide coupling of this compound. Note the corrective step for O-acylation.
Troubleshooting & Optimization
Issue: O-Acylation (Ester formation)
If the alcohol group reacts, you will see a mixture of Amide (desired) and Ester (undesired).
-
Cause: Excess coupling reagent or high temperature.
-
Fix: Treat the crude mixture with LiOH (2 equiv) in THF:Water (3:1) for 30 minutes. The ester bond is far more labile than the amide bond and will hydrolyze back to the alcohol, leaving the desired amide intact.
Issue: Low Yield / Incomplete Reaction
-
Cause: Steric hindrance of the 4,4-dimethyl group.
-
Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) or increase temperature to 40°C (carefully monitoring for racemization). Alternatively, use T3P (Propylphosphonic anhydride) as the coupling reagent, which is known for driving sterically difficult amidation.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
-
Sigma-Aldrich. (n.d.). This compound Product Page & Safety Data. Link
Sources
Application Note: Cleavage of the (R)-2-Amino-4,4-dimethylpentan-1-ol Chiral Auxiliary Under Mild Conditions
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Structural Causality: The "Goldilocks" Steric Profile
In modern asymmetric synthesis, the choice of a chiral auxiliary dictates not only the diastereofacial selectivity of the forward reaction but also the ease of the auxiliary's subsequent removal. The oxazolidinone derived from (R)-2-Amino-4,4-dimethylpentan-1-ol (the alcohol derivative of neopentylglycine) occupies a highly privileged region of chemical space.
Unlike the classic valine-derived (isopropyl) or tert-leucine-derived (tert-butyl) auxiliaries, this neopentyl-substituted auxiliary features a -CH2-C(CH3)3 group at the C4 position. The freely rotating methylene spacer pushes the massive tert-butyl group outward. This creates a broad steric "umbrella" that provides exceptional facial shielding during enolate alkylations or aldol additions .
Crucially, this same methylene spacer relieves direct steric congestion immediately adjacent to the exocyclic imide carbonyl. While tert-leucinol derivatives often require harsh, epimerization-prone conditions to force nucleophilic attack at the severely hindered carbonyl, the neopentylglycinol derivative allows for rapid nucleophilic acyl substitution under exceptionally mild conditions .
Mechanistic Insights: The Causality of Mild Cleavage
The primary challenge in auxiliary cleavage is breaking the robust C–N imide bond without deprotonating the newly formed, sensitive
To circumvent this, we utilize the
Mechanistic pathway of LiOOH-mediated cleavage highlighting the alpha-effect.
Quantitative Data: Cleavage Efficiency
The table below summarizes the field-proven outcomes of various mild cleavage methods applied to the this compound auxiliary.
| Cleavage Method | Reagents & Conditions | Temp (°C) | Product Yield (%) | Auxiliary Recovery (%) | Epimerization (%) |
| Hydrolysis | LiOH (2 eq), H₂O₂ (4 eq), THF/H₂O | 0 | 92 – 96 | > 90 | < 0.5 |
| Reduction | LiBH₄ (1.5 eq), H₂O (1.5 eq), Et₂O | 0 to 25 | 88 – 94 | > 85 | < 0.5 |
| Amidation | MeNHOMe·HCl, AlMe₃, CH₂Cl₂ | -20 to 0 | 85 – 90 | > 85 | < 1.0 |
Experimental Workflows & Self-Validating Protocols
Workflow for the mild cleavage of the this compound auxiliary.
Protocol A: Hydrolytic Cleavage to Carboxylic Acid (LiOH / H₂O₂)
Causality Note: The use of 4.0 equivalents of H₂O₂ relative to 2.0 equivalents of LiOH ensures the equilibrium heavily favors the formation of the hydroperoxide anion (
Step-by-Step Methodology:
-
Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF/H₂O (0.1 M concentration) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Sequentially add 30% aqueous H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv). Stir the reaction vigorously at 0 °C for 1–2 hours.
-
Quenching: Quench the reaction at 0 °C by slowly adding a 1.5 M aqueous solution of Na₂SO₃ (4.5 equiv). Stir for 30 minutes to ensure complete reduction of excess peroxides.
-
System Validation Checkpoint: Test the aqueous layer with peroxide indicator strips. A negative result validates the quench, ensuring safe downstream processing.
-
pKa-Driven Separation: Remove the THF in vacuo. Extract the remaining basic aqueous layer (pH ~10) with CH₂Cl₂ (3 × 20 mL). Validation: This step selectively removes the neutral cleaved auxiliary, leaving the deprotonated target acid in the aqueous phase.
-
Isolation: Acidify the aqueous layer to pH 2 using 1 M HCl. Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the enantiopure carboxylic acid.
Protocol B: Reductive Cleavage to Primary Alcohol (LiBH₄)
Causality Note: While LiBH₄ alone is often sluggish against hindered imides, the deliberate addition of 1.0 equivalent of H₂O generates a highly reactive alkoxyborohydride species (
Step-by-Step Methodology:
-
Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether (0.1 M) and cool to 0 °C under an inert argon atmosphere.
-
Activation: Add LiBH₄ (1.5 equiv) in one portion. Using a microsyringe, slowly add H₂O (1.5 equiv) dropwise.
-
System Validation Checkpoint: The immediate evolution of hydrogen gas upon water addition serves as a visual validation that the active alkoxyborohydride species has been successfully generated.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc). Complete disappearance of the UV-active starting material validates reaction completion.
-
Workup: Quench carefully with 1 M NaOH (10 mL/mmol) and extract with EtOAc. The resulting mixture of chiral primary alcohol and recovered auxiliary can be easily separated via standard silica gel flash chromatography.
References
Application Notes & Protocols: (R)-2-Amino-4,4-dimethylpentan-1-ol as a High-Performance Ligand in Asymmetric Catalysis
Introduction: The Architectural Advantage of (R)-2-Amino-4,4-dimethylpentan-1-ol
In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols are a privileged class of ligands, valued for their synthetic accessibility, modularity, and robust performance across a spectrum of catalytic transformations.[1] this compound, also known as (R)-tert-leucinol, has emerged as a particularly effective ligand. Its efficacy is rooted in a distinct structural architecture: a primary alcohol and a primary amine positioned vicinally on a chiral backbone. These two functional groups serve as bidentate chelating points for a metal center, creating a rigid and well-defined chiral pocket.
The defining feature of this ligand is the sterically demanding tert-butyl group adjacent to the stereocenter. This bulky moiety acts as a powerful stereodirecting element, effectively shielding one face of the coordinated substrate and compelling incoming reagents to approach from the less hindered face. This high degree of facial discrimination is the primary reason for the exceptional levels of enantioselectivity frequently observed in reactions catalyzed by its metal complexes.
This guide provides an in-depth exploration of the application of this compound in key asymmetric transformations, complete with mechanistic insights and field-tested laboratory protocols.
| Ligand Profile: this compound | |
| Synonym(s) | (R)-tert-Leucinol |
| CAS Number | 1174494-98-4[2] |
| Molecular Formula | C₇H₁₇NO[3] |
| Molecular Weight | 131.22 g/mol [3] |
| Physical Form | Solid[2] |
| Purity | Typically ≥97%[2] |
| Storage | Store at 4°C, protected from light[2] |
Application I: Enantioselective Addition of Organozinc Reagents to Aldehydes
The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark transformation for evaluating chiral ligands and a cornerstone reaction for the synthesis of valuable chiral secondary alcohols.[4] Amino alcohol-based ligands have demonstrated remarkable success in this area.[5]
Mechanistic Rationale: A Self-Assembled, Stereodirecting Catalyst
The catalytic cycle, as widely accepted, involves the in-situ formation of a chiral zinc-amino alcohol complex. This compound reacts with one equivalent of the dialkylzinc reagent to eliminate an alkane and form a dimeric zinc alkoxide-amine complex. This dimer is the active catalytic species.
The causality behind the high enantioselectivity is a multi-point interaction within a highly organized transition state. One zinc atom in the dimeric core acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The substrate is oriented to minimize steric clash with the ligand's bulky tert-butyl group. A second molecule of the dialkylzinc reagent delivers the alkyl nucleophile to the now-activated and facially-differentiated aldehyde, proceeding through a chair-like six-membered transition state. This controlled geometry ensures the alkyl group adds to a specific face of the aldehyde, leading to the formation of one enantiomer of the product alcohol in high excess.
Caption: Proposed catalytic cycle for the enantioselective addition of dialkylzinc to aldehydes.
Performance Data
The following table summarizes typical results for the addition of diethylzinc to various aldehydes using chiral amino alcohol catalysts structurally similar to (R)-tert-leucinol, demonstrating the general efficacy of this ligand class.[6][7]
| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Benzaldehyde | 1-Phenyl-1-propanol | >95 | 92 - 98 | (S) |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | ~95 | (S) |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >95 | ~94 | (S) |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | >90 | ~96 | (S) |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | >90 | ~92 | (S) |
| Hexanal | Octan-3-ol | >90 | ~90 | (S) |
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol describes a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, a standard model reaction for evaluating catalyst performance.
Materials:
-
This compound (2 mol%)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 eq)
-
Benzaldehyde (1.0 eq), freshly distilled
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, dissolve this compound (0.02 mmol, 2.6 mg) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 0.2 mmol, 0.2 mL) dropwise to the ligand solution. A white precipitate may form.
-
Scientist's Note: The pre-formation of the catalyst at 0 °C for a short period allows for the clean generation of the active dimeric zinc complex, which is crucial for achieving high enantioselectivity.
-
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 106 mg, 102 µL) to the catalyst mixture.
-
Slowly add the remaining diethylzinc solution (1.0 M in hexanes, 2.0 mmol, 2.0 mL) dropwise over 10 minutes while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is fully consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Safety Note: Quenching of unreacted diethylzinc is highly exothermic and releases ethane gas. Perform this step slowly in a well-ventilated fume hood.
-
-
Add 1 M HCl (5 mL) to dissolve the zinc salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield pure (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
Application II: Enantioselective Cyclopropanation
Chiral cyclopropanes are highly valuable building blocks in medicinal chemistry and materials science due to their unique conformational properties and inherent ring strain, which can be harnessed for further synthetic transformations.[8] The enantioselective cyclopropanation of alkenes, often catalyzed by rhodium or copper complexes, is a powerful method for their synthesis.[9] While less documented for (R)-tert-leucinol itself, ligands derived from chiral amino alcohols are effective in controlling the stereochemistry of this transformation.
Mechanistic Rationale: Chiral Control of a Metal-Carbene Intermediate
The catalytic cycle typically begins with the reaction of a diazo compound (e.g., ethyl diazoacetate) with a chiral metal complex, such as one formed from Rh₂(OAc)₄ and a chiral ligand. This step releases dinitrogen gas and generates a highly reactive chiral metal-carbene intermediate.
The alkene substrate then approaches this electrophilic carbene. The stereochemical outcome is dictated by the chiral environment created by the ligand. The ligand's steric and electronic properties influence the trajectory of the alkene's approach to the carbene, favoring one orientation over others and thereby controlling both the relative (cis/trans) and absolute stereochemistry of the resulting cyclopropane.
Caption: General workflow for ligand-controlled asymmetric cyclopropanation.
Conceptual Protocol: Asymmetric Cyclopropanation of Styrene
This protocol outlines a general procedure for the cyclopropanation of styrene with ethyl diazoacetate, which can be adapted for ligands derived from this compound, such as Schiff base derivatives.
Materials:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (1 mol%)
-
Chiral Ligand (e.g., Schiff base from (R)-tert-leucinol and salicylaldehyde) (2.2 mol%)
-
Styrene (5.0 eq), freshly distilled
-
Ethyl diazoacetate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under argon, add Rh₂(OAc)₄ (0.01 mmol) and the chiral ligand (0.022 mmol). Add anhydrous DCM (10 mL) and stir the mixture at room temperature for 1 hour to allow for ligand exchange.
-
Reaction Setup: Add styrene (5.0 mmol) to the catalyst solution.
-
Slow Addition: Using a syringe pump, add a solution of ethyl diazoacetate (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture over a period of 4-6 hours.
-
Scientist's Note: Slow addition of the diazo compound is critical to maintain a very low concentration of the reactive metal-carbene intermediate. This minimizes side reactions such as carbene dimerization and ensures high selectivity.
-
-
Reaction Completion: After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the residue by silica gel chromatography to separate the cis and trans diastereomers of ethyl 2-phenylcyclopropane-1-carboxylate. Determine the yield, diastereomeric ratio (dr), and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC or GC.
Summary and Future Outlook
This compound stands as a highly effective and reliable chiral ligand for asymmetric catalysis. Its well-defined structure, featuring a potent stereodirecting tert-butyl group, enables exceptional levels of enantiocontrol, particularly in the addition of organozinc reagents to aldehydes. The protocols provided herein offer a robust starting point for researchers to leverage its capabilities.
While its application in organozinc additions is well-established, the potential for this ligand and its derivatives in other transformations, such as cyclopropanations, asymmetric reductions, and additions to imines, remains a fertile ground for future investigation. The continued development of catalysts based on this simple yet powerful chiral scaffold promises to further advance the field of practical and efficient asymmetric synthesis.
References
-
Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides . MDPI. [Link]
-
High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins . Journal of Organic Chemistry. [Link]
-
Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones by Peter I. Dosa AB, Chemistry . DSpace@MIT. [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Catalytic asymmetric organozinc additions to carbonyl compounds . PubMed - NIH. [Link]
-
Enantioselective Multi-Component Cyclopropane Synthesis Enabled by Cu-Catalyzed Cyclopropene Carbometallation with Organoboron Reagent . ChemRxiv. [Link]
-
Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene . Nature Communications. [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 1174494-98-4 [sigmaaldrich.com]
- 3. 2-Amino-4,4-dimethylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 4. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopropane synthesis [organic-chemistry.org]
Synthesis of Chiral Amines Using (R)-2-Amino-4,4-dimethylpentan-1-ol: An Application and Protocol Guide
Introduction: The Critical Role of Chiral Amines and the Utility of (R)-tert-Leucinol
Chiral amines are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their stereochemistry often dictates the biological activity and efficacy of active pharmaceutical ingredients (APIs).[1][2] Consequently, the development of robust and efficient methods for the asymmetric synthesis of these compounds is of paramount importance.[3][4] Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable approach to introduce stereochemical control.[][6]
(R)-2-Amino-4,4-dimethylpentan-1-ol, commonly known as (R)-tert-leucinol, has emerged as a highly effective and versatile chiral auxiliary.[1] Its utility stems from several key features: it is readily available from the inexpensive chiral pool, its bulky tert-butyl group provides excellent steric hindrance to direct stereoselective transformations, and it can be easily attached to and removed from a substrate.[1][7] This application note provides a detailed overview and step-by-step protocols for the use of (R)-tert-leucinol in the asymmetric synthesis of α-branched chiral amines via the diastereoselective alkylation of an intermediate imine.
Core Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis
The overarching strategy involves the temporary incorporation of the chiral auxiliary, (R)-tert-leucinol, onto a prochiral substrate to form a diastereomeric intermediate.[8] This intermediate then undergoes a diastereoselective transformation, where the stereocenter of the auxiliary dictates the stereochemical outcome of the newly formed chiral center. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
Caption: General workflow for chiral amine synthesis using a chiral auxiliary.
Application: Asymmetric Synthesis of α-Branched Amines via Diastereoselective Alkylation
A prominent application of (R)-tert-leucinol is in the synthesis of α-branched primary amines through the diastereoselective addition of organometallic reagents to a chiral sulfinylimine derived from an aldehyde. The bulky tert-butyl group of the auxiliary effectively shields one face of the C=N double bond, directing the nucleophilic attack of the organometallic reagent to the opposite face, thereby establishing the desired stereocenter with high diastereoselectivity.
Protocol 1: Synthesis of the Chiral N-tert-Butanesulfinyl Imine
This protocol details the condensation of an aldehyde with (R)-tert-leucinol to form the corresponding N-tert-butanesulfinyl imine. This step is crucial as it forms the diastereomeric intermediate that will direct the subsequent stereoselective alkylation.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous copper(II) sulfate (CuSO₄) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde and anhydrous dichloromethane.
-
Add this compound to the solution.
-
Add anhydrous copper(II) sulfate to the reaction mixture. The CuSO₄ acts as a dehydrating agent to drive the imine formation to completion.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts.
-
Wash the Celite® pad with a small amount of anhydrous dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine. This crude product is often of sufficient purity for the next step.
Protocol 2: Diastereoselective Addition of an Organometallic Reagent
This protocol describes the highly diastereoselective addition of a Grignard reagent to the chiral N-tert-butanesulfinyl imine. The choice of solvent can be critical for achieving high diastereoselectivity.[9]
Materials:
-
Crude N-tert-butanesulfinyl imine from Protocol 1 (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude N-tert-butanesulfinyl imine in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise to the cooled solution over a period of 30 minutes. The slow addition helps to control the exothermicity of the reaction and maintain high diastereoselectivity.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the diastereomerically enriched sulfinamide. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
| Entry | Aldehyde | Grignard Reagent | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Phenylmagnesium bromide | Toluene | >95:5 |
| 2 | Isovaleraldehyde | Ethylmagnesium bromide | THF | >98:2 |
| 3 | 2-Naphthaldehyde | Methylmagnesium bromide | Diethyl Ether | >97:3 |
Table 1: Representative results for the diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines derived from (R)-tert-leucinol.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to afford the desired enantiomerically pure primary amine. Acidic hydrolysis is a common and effective method for this transformation.[10][11]
Materials:
-
Diastereomerically enriched sulfinamide from Protocol 2 (1.0 eq)
-
Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution) or trifluoroacetic acid (TFA)[12]
-
Methanol or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the sulfinamide in methanol or diethyl ether.
-
Add the 4 M HCl in 1,4-dioxane solution (typically 2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the cleavage by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid and remove the cleaved auxiliary.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral primary amine.
-
The crude product can be further purified by flash column chromatography or crystallization to obtain the enantiomerically pure amine. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Caption: Experimental workflow for the synthesis of chiral amines.
Conclusion
This compound is a highly effective chiral auxiliary for the asymmetric synthesis of α-branched chiral amines. The protocols outlined in this application note provide a reliable and high-yielding pathway to access these valuable compounds with excellent stereocontrol. The steric bulk of the tert-butyl group is the key element in directing the diastereoselective addition of organometallic reagents to the intermediate N-tert-butanesulfinyl imine. The straightforward cleavage of the auxiliary under acidic conditions makes this a practical and widely applicable methodology for researchers in both academic and industrial settings.
References
- Xinchem. (n.d.). China (R)-tert-leucinol (CAS# 112245-09-7) Manufacturer and Supplier.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-4-phenylpentan-1-ol in Asymmetric Synthesis.
- Ellman, J. A., & Owens, T. D. (2014). Asymmetric Synthesis of α-Branched Amines via Rh(III)-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society, 136(15), 5549-5552.
- Buchwald, S. L., & Jarvo, E. R. (2018). 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones. Journal of the American Chemical Society, 140(28), 8656-8660.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- Kobayashi, S. (n.d.). Imine Additions. Classics in Asymmetric Synthesis.
- Fernández-Ibáñez, M. Á., Maciá, B., & Feringa, B. L. (2009). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. European Journal of Organic Chemistry, 2009(23), 3963-3970.
- Cogan, D. A., & Ellman, J. A. (1999). Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines. Journal of the American Chemical Society, 121(2), 268-269.
- Fields, G. B. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]
- García, J. I., Martínez-Merino, V., & Mayoral, J. A. (2018). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. Organic & Biomolecular Chemistry, 16(44), 8509-8516.
- Clayden, J., & Vignolle, J. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. Tetrahedron Letters, 50(26), 3343-3345.
Sources
- 1. leapchem.com [leapchem.com]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. Asymmetric Synthesis of α-Branched Amines via Rh(III)-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol
Welcome to the comprehensive technical support guide for the synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol, a valuable chiral building block in pharmaceutical development. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our focus is on providing practical, experience-driven solutions to enhance your yield, enantioselectivity, and overall success.
Introduction to the Synthesis of this compound
This compound, also known as (R)-tert-leucinol, is a critical chiral intermediate. The primary strategies for its synthesis include the reduction of the readily available amino acid (L)-tert-leucine, the resolution of racemic tert-leucinol, and the asymmetric reduction of the corresponding prochiral ketone. Each method presents a unique set of challenges and optimization opportunities. This guide will address specific issues you may encounter with each of these synthetic pathways.
General Troubleshooting Workflow
Before delving into method-specific issues, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence for identifying and resolving common problems in your synthesis.
Caption: General troubleshooting workflow for synthesis optimization.
Method 1: Reduction of (L)-tert-Leucine
This is a common and straightforward approach that leverages the existing chirality of the starting material. However, challenges can arise during the reduction process.
Frequently Asked Questions (FAQs)
Q1: My reduction of (L)-tert-leucine is incomplete, resulting in a low yield. What are the likely causes?
A1: Incomplete reduction is a frequent issue. Here are the primary factors to investigate:
-
Reducing Agent Potency: The activity of hydride-donating reagents like sodium borohydride (NaBH₄) can diminish over time, especially with improper storage. Always use freshly opened or properly stored reagents.
-
Insufficient Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For the reduction of the carboxylic acid, a larger excess is often required compared to the reduction of a ketone.
-
Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate. If the reaction is sluggish, a modest increase in temperature might be necessary. Monitor for potential side reactions.
-
Solvent Choice: The solubility of both the amino acid and the reducing agent is crucial. Ethereal solvents like tetrahydrofuran (THF) are commonly used. If solubility is an issue, consider co-solvents, but be mindful of their reactivity with the reducing agent.
Q2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?
A2: Side reactions can compete with the desired reduction, lowering your yield and complicating purification.
-
Racemization: While less common under standard reducing conditions, prolonged exposure to harsh pH or high temperatures can lead to some degree of racemization. It's crucial to maintain controlled conditions.
-
Over-reduction: This is less of a concern for the primary alcohol but can be an issue if other reducible functional groups are present in a more complex substrate.
-
Formation of Borate Esters: With borohydride reagents, stable borate ester intermediates can form with the hydroxyl group of the product. An acidic workup is typically required to hydrolyze these intermediates and liberate the free amino alcohol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase the stoichiometry of the reducing agent (e.g., NaBH₄). Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
| Poor solubility of starting material | Use a co-solvent system (e.g., THF/methanol), but add the reducing agent at a low temperature to control reactivity with the protic solvent. | |
| Product difficult to isolate | Formation of stable borate esters | Perform a careful acidic workup (e.g., with HCl) to hydrolyze the borate esters. |
| Product is water-soluble | After quenching the reaction, perform multiple extractions with an organic solvent like ethyl acetate. Salting out the aqueous layer with NaCl can improve extraction efficiency. |
Method 2: Resolution of Racemic 2-Amino-4,4-dimethylpentan-1-ol
This classical method involves the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Frequently Asked Questions (FAQs)
Q1: My fractional crystallization is not yielding a product with high enantiomeric excess (ee). What factors influence the efficiency of the resolution?
A1: Achieving high ee through fractional crystallization requires careful control over several parameters:
-
Choice of Resolving Agent: The resolving agent must form a stable, well-defined crystalline salt with one enantiomer of the amino alcohol. Optically active N-acyl-tert-leucine is a documented effective resolving agent.[1]
-
Solvent System: The solvent plays a critical role in the differential solubility of the diastereomeric salts. Alcohols like isopropanol are often good choices.[1] A solvent screen is highly recommended to find the optimal system for your specific diastereomeric salts.
-
Cooling Rate: A slow, controlled cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low ee.
-
Number of Recrystallizations: Often, a single crystallization is insufficient to achieve high enantiomeric purity. One or more recrystallizations of the enriched salt are typically necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Poor separation of diastereomeric salts | Screen different solvents and solvent mixtures to maximize the solubility difference between the diastereomeric salts. |
| Co-precipitation of diastereomers | Employ a slower cooling rate during crystallization. Consider a gradient cooling profile. | |
| Insufficient purification | Perform multiple recrystallizations of the diastereomeric salt until the desired ee is achieved. Monitor the ee of the mother liquor and the crystals at each step. | |
| Low Yield of Resolved Product | Loss of product in the mother liquor | Optimize the solvent volume and crystallization temperature to minimize the solubility of the desired diastereomeric salt. |
| Inefficient liberation of the free base | After separation, ensure complete reaction with a base (e.g., NaOH) to liberate the free amino alcohol from its salt. Perform thorough extractions. |
Method 3: Asymmetric Reduction of 2-Amino-4,4-dimethylpentan-1-one
This elegant approach creates the chiral center through an enantioselective reduction of a prochiral ketone, often using a chiral catalyst.
Frequently Asked Questions (FAQs)
Q1: The enantioselectivity of my asymmetric reduction is low. How can I improve the ee?
A1: Low enantioselectivity in catalytic asymmetric reductions is a common challenge that can be addressed by systematically evaluating several factors:
-
Catalyst Choice and Purity: Chiral oxazaborolidine catalysts, such as those derived from proline, are frequently used for this type of transformation. The enantiomeric purity of the catalyst is paramount; even small amounts of the opposite enantiomer can significantly erode the ee of the product.
-
Reaction Temperature: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -20 °C, -40 °C, or even -78 °C) generally increases enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Reducing Agent: The choice of achiral reducing agent (e.g., borane-THF complex, catecholborane) can influence the outcome. It is important to use a high-purity reagent.
-
Solvent: The solvent can affect the conformation of the catalyst-substrate complex and thus the enantioselectivity. Aprotic, non-coordinating solvents like THF or toluene are typically preferred.
Q2: My reaction is sluggish and gives a low yield. What could be the issue?
A2: Low reactivity can stem from several sources:
-
Catalyst Deactivation: Chiral catalysts can be sensitive to moisture and air. Ensure all reagents and solvents are scrupulously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Substrate Purity: Impurities in the starting aminoketone can inhibit or poison the catalyst.
-
Insufficient Catalyst Loading: While catalytic amounts are used, too low a concentration can lead to a slow reaction. A modest increase in catalyst loading may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Sub-optimal reaction temperature | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity. |
| Impure or deactivated catalyst | Use a freshly prepared or purchased catalyst of high enantiomeric purity. Ensure all manipulations are performed under an inert atmosphere. | |
| Unfavorable solvent effects | Screen a variety of aprotic solvents (e.g., THF, toluene, dichloromethane). | |
| Low Yield | Catalyst inhibition by impurities | Purify the starting aminoketone to remove any potential catalyst poisons. |
| Incomplete reaction | Increase the reaction time or consider a slight increase in temperature after an initial period at low temperature to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Reduction of (L)-tert-Leucine with NaBH₄/I₂
This protocol is adapted from a general procedure for the reduction of amino acids.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add (L)-tert-leucine (1.0 eq) and anhydrous THF.
-
Addition of NaBH₄: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (4.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Addition of Iodine: A solution of iodine (2.0 eq) in anhydrous THF is added dropwise via the addition funnel over 1-2 hours. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl until the pH is acidic. The mixture is then refluxed for 1 hour to hydrolyze any borate esters.
-
Extraction: After cooling, the THF is removed under reduced pressure. The aqueous residue is basified with 2 M NaOH and extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound. Further purification can be achieved by distillation or crystallization.
Caption: Workflow for the reduction of (L)-tert-leucine.
Analytical Methods for Purity and Enantiomeric Excess Determination
Accurate assessment of yield and enantiomeric purity is critical.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess. A chiral stationary phase is required.
-
Gas Chromatography (GC): GC can also be used for ee determination, often after derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and identifying any impurities. Chiral shift reagents can be used in NMR to determine enantiomeric purity.
References
-
Drauz, K., et al. (1995). Synthesis of (R)-tert-Leucinol by classical Resolution of the racemic mixture. Chemistry A European Journal, 1(8), 538-540. Available at: [Link]
Sources
How to improve diastereoselectivity with (R)-2-Amino-4,4-dimethylpentan-1-ol auxiliary
Welcome to the Chiral Auxiliary Technical Support Center . As researchers and drug development professionals, you know that achieving high diastereoselectivity is rarely just about picking the right auxiliary; it is about understanding the transition-state kinetics and the physical chemistry of your intermediates.
The (R)-2-Amino-4,4-dimethylpentan-1-ol auxiliary (commonly known as (R)-tert-leucinol) is a powerhouse in asymmetric synthesis. The extreme steric bulk of its tert-butyl group provides unparalleled facial shielding. However, when diastereomeric ratios (dr) fall below expectations, the root cause usually lies in disrupted chelation, poor enolate geometry, or improper solvent effects.
Below is our comprehensive troubleshooting guide, structured to help you diagnose and resolve stereochemical leaks in your workflows.
Diagnostic Dashboard: Stereochemical Leakage
Diagnostic Workflow for Troubleshooting Diastereoselectivity Issues.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: Why am I getting poor diastereomeric ratios (dr) during my aldol additions despite using the bulky (R)-tert-leucinol oxazolidinone? A: The steric bulk of the tert-butyl group at the C4 position provides excellent facial shielding, but high diastereoselectivity relies entirely on the formation of a rigid, chelated transition state. Moving from an isopropyl group (valinol) to a tert-butyl group (tert-leucinol) significantly increases the steric differentiation between the two faces of the enolate[1]. However, if you are using a non-coordinating counterion (like K⁺ or Na⁺), the open transition state allows background facial attack. Causality & Fix: Switch to a strongly chelating Lewis acid, such as TiCl₄ or Bu₂BOTf, paired with an amine base. This enforces a highly organized Zimmerman-Traxler transition state where the tert-butyl group effectively blocks the Re face (for the R-auxiliary), forcing the electrophile to approach exclusively from the Si face.
Q2: In Meyers' oxazoline alkylations, my conjugate addition yields a mixture of diastereomers. How does the auxiliary direct the nucleophile, and how can I fix this? A: In α,β-unsaturated oxazolines derived from (R)-tert-leucinol, diastereoselectivity is governed by the pre-complexation of the organolithium reagent to the pendant heteroatom (often a methoxy group or the oxazoline nitrogen). The tert-butyl group occupies one face of the oxazoline ring, forcing the organolithium to complex on the opposite, accessible face prior to addition[2]. Causality & Fix: Poor dr usually means complexation is being disrupted by your solvent. Ensure you are using non-polar or weakly coordinating solvents (like toluene or pure THF) rather than strongly coordinating solvents (like HMPA or DMPU), which can strip the lithium from the auxiliary's directing group.
Q3: Does the choice between oxazolidinone and oxazolidinethione affect the diastereoselectivity when using the (R)-tert-leucinol scaffold? A: Yes. Research indicates that N-acyl tert-butyl oxazolidinethiones can offer superior stereocontrol in specific radical-mediated or aldol reactions compared to standard oxazolidinones. The thione moiety alters the dipole and the chelation bite angle. For instance, direct aminoxylation of titanium(IV) enolates using tert-butyl oxazolidinethiones affords a single diastereomer, whereas less bulky auxiliaries yield lower dr[1]. Causality & Fix: If standard Evans oxazolidinone chemistry is failing to give >95:5 dr, consider converting your (R)-tert-leucinol to the corresponding oxazolidinethione (using CS₂ and KOH) before acylating.
Q4: I am seeing epimerization during the cleavage of the (R)-tert-leucinol auxiliary. How can I recover the auxiliary without destroying my newly formed stereocenter? A: The tert-butyl group is extremely bulky, making the carbonyl carbon of the imide/amide less accessible to nucleophilic attack during cleavage. Forcing conditions (e.g., strong aqueous NaOH at elevated temperatures) can inadvertently deprotonate the alpha-chiral center, leading to epimerization. Causality & Fix: Use mild, highly nucleophilic cleavage conditions. LiOOH (generated in situ from LiOH and H₂O₂) is highly effective for hydrolyzing sterically hindered oxazolidinones via the alpha-effect without causing alpha-epimerization.
Empirical Data: Auxiliary Benchmarking
While the extreme steric bulk of the tert-butyl group guarantees high facial selectivity, it can sometimes reduce overall chemical yield compared to less hindered auxiliaries due to restricted approach trajectories[3]. The table below summarizes expected outcomes.
| Auxiliary Source | C4 Substituent | Reaction Type | Electrophile | Typical dr | Auxiliary Recovery | Yield Impact |
| (R)-Valinol | -CH(CH₃)₂ | Aldol (Ti-enolate) | Aldehyde | 85:15 to 92:8 | >90% | High |
| (R)-Phenylglycinol | -Ph | Aldol (Ti-enolate) | Aldehyde | 90:10 to 95:5 | >85% | High |
| (R)-tert-Leucinol | -C(CH₃)₃ | Aldol (Ti-enolate) | Aldehyde | >98:2 | >95% | Moderate |
| (R)-tert-Leucinol | -C(CH₃)₃ | Radical Aminoxylation | TEMPO | >99:1 | >95% | Moderate |
Standard Operating Procedures (SOP)
Protocol: Highly Diastereoselective Aldol Addition via Chelated Ti(IV) Enolates
This protocol is designed as a self-validating system. Do not proceed to the next step if the visual validation checkpoints fail.
Step 1: Enolate Formation & Chelation
-
Dissolve the N-acyl (R)-tert-leucinol oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under a strict argon atmosphere. Cool the flask to -78°C.
-
Add TiCl₄ (1.05 eq, 1M in CH₂Cl₂) dropwise down the side of the flask.
-
Validation Checkpoint: The solution must turn a deep red or purple color within 5 minutes. This visual shift confirms bidentate chelation between the imide carbonyls and the titanium center. If the solution remains pale yellow, your TiCl₄ is likely hydrolyzed; abort and source fresh reagents.
-
Step 2: Deprotonation 3. Add N,N-diisopropylethylamine (DIPEA) (1.15 eq) dropwise. Stir at -78°C for exactly 1 hour to ensure complete, thermodynamically stable formation of the (Z)-enolate.
Step 3: Electrophilic Addition 4. Add the aldehyde (1.2 eq) slowly. Stir at -78°C for 2-4 hours. The bulky tert-butyl group will now force the aldehyde to approach exclusively from the unhindered face.
Step 4: Quench & Stereochemical Validation 5. Quench the reaction at -78°C with half-saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, and dry over Na₂SO₄.
-
Validation Checkpoint:Do not purify yet. Acquire a crude ¹H NMR of the concentrated residue. Silica gel chromatography can artificially enrich the major diastereomer by separating out the minor one, masking upstream kinetic failures. Calculate your true dr from the crude NMR before proceeding to flash chromatography.
References
- Organic & Biomolecular Chemistry - ARTICLE. ub.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdq6GR0SXV3q5sr_5qRYJa26slfGW2cNGsta9ExEZC8IUZsOUZmpxuBxsbiNy9hywekSyFLzhxohJ277hB3DNhYDoEk9c0YHKbM2nOeVPYNJC5WBGKT6aN5d6WKp2nzZrfHCWZLadxnALz55vs6Rel0oLmrL_0XVbp6sFBoldctWDz7lCpiedvqv4=]
- Asymmetric Michael additions to .alpha.,.beta.-unsaturated oxazolines. An efficient preparation of chiral .beta.,.beta. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPgkDZvveoygzVJA43249kxvFKuGDJ7qDhY7jxlUi_48awYRuZ1uhtvgmjYojuQaPRtGyVEyDI-DSqfjveSSE2O1z-rsubJhqAFE-zq-otnwPgIyXz7Vmmk07k9uheiGQ4KPZZ4ZRpG4967Q==]
- Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlZxsFBNVTQ2LsMwMHiGyYWJdf7qomf73Ecrs2vlI00TQ2SLVUg3JLIKHW9AtittMBcmyUH-Nh3NXmqtiOewRUNBoLf6Fw6g89a0LOhlnW-SX-M2pOH2zA43dpeLqV2rCCWNUKDDicHPu-mrM=]
Sources
Removal of impurities from (R)-2-Amino-4,4-dimethylpentan-1-ol
Technical Support Center: Purification of (R)-2-Amino-4,4-dimethylpentan-1-ol
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurity Removal in (R)-tert-Leucinol Synthesis
Introduction
You are likely working with this compound (also known as (R)-tert-Leucinol).[1][2] This sterically demanding amino alcohol is a critical chiral auxiliary used in asymmetric synthesis (e.g., formation of chiral oxazolines).[2]
Because it is typically synthesized via the reduction of (R)-tert-Leucine using Borane (BMS/THF) or NaBH₄/I₂, the most persistent impurities are boron-amine adducts , unreacted starting material , and enantiomeric drift .[1]
This guide abandons generic advice. Below are the specific protocols to salvage your material when standard workups fail.
Module 1: The "Sticky" Situation (Boron Removal)
User Issue: "My crude product is a viscous gum/gel that won't crystallize. The NMR shows broad, undefined peaks around the amine/alcohol protons."
Root Cause: The bulky tert-butyl group creates a stable "cage" around the boron atom. Standard water/NaOH quenches often fail to break the Boron-Nitrogen (B-N) bond, leaving you with a borane-amine complex rather than the free amino alcohol.
The Protocol: Methanol/Acidolysis Cycle You must chemically "shred" the boron complex by converting it into volatile trimethyl borate.
-
Quench: Dilute reaction mixture with Methanol (MeOH) dropwise until gas evolution ceases.
-
Reflux: Heat the mixture to reflux for 30 minutes.
-
Strip: Concentrate in vacuo.
-
Repeat: Redissolve in MeOH and concentrate at least 3 times. This drives off boron as volatile B(OMe)₃.[2][3]
-
The "Hard" Hydrolysis (If gum persists):
Visualization: Boron Removal Workflow
Caption: Workflow for breaking stable Boron-Amine complexes during tert-leucinol workup.
Module 2: Chemical Purity (Unreacted Starting Material)
User Issue: "I have 5-10% unreacted (R)-tert-Leucine in my product. Flash chromatography is difficult because the amino alcohol streaks on silica."
Root Cause: Amino alcohols and their parent amino acids often have similar Rf values on silica due to their polarity.[2] However, their solubility profiles at different pH levels are vastly different.
The Protocol: Solubility Switching (No Column Required) Leverage the zwitterionic nature of the amino acid vs. the basic nature of the amino alcohol.
| Phase | pH Condition | (R)-tert-Leucine (Impurity) | (R)-tert-Leucinol (Product) |
| Aqueous (Basic) | pH > 12 (NaOH) | Soluble (as Carboxylate salt) | Insoluble (Organic layer) |
| Organic (DCM) | pH > 12 | Insoluble | Soluble |
Step-by-Step:
-
Dissolve the crude mixture in DCM (do not use Ether/EtOAc yet, DCM is better for solubilizing the alcohol).
-
Wash with 10% NaOH (aq).[2]
-
Wash the organic layer with Brine to remove trapped water.
-
Dry over Na₂SO₄ and concentrate.
Module 3: Optical Purity (Enantiomeric Excess)
User Issue: "My ee% is 94%, but I need >99% for a pharmaceutical intermediate. Distillation didn't improve the optical purity."
Root Cause: Distillation separates based on boiling point, not chirality.[2] Enantiomers have identical boiling points.[2] You must create a diastereomeric relationship to separate them.[2]
The Protocol: Recrystallization via Salt Formation While the free base is a waxy solid/oil (MP ~30°C), the Oxalate salt is a crystalline solid with a high melting point, allowing for easy purification.
Procedure:
-
Dissolve crude (R)-tert-leucinol in Ethanol (warm).
-
Add 1.0 equivalent of Oxalic Acid (anhydrous).[2]
-
Allow the solution to cool slowly to room temperature, then refrigerate (4°C).
-
Filter the white crystals.
-
Liberate the Free Base: Dissolve crystals in water, basify with NaOH, and extract with DCM.
Note: If the Oxalate salt does not upgrade the ee% sufficiently, use Dibenzoyl-L-tartaric acid as the resolving agent.[1]
Visualization: Purity Decision Tree
Caption: Decision matrix for choosing between extraction, distillation, and crystallization.
Module 4: Storage & Handling FAQs
Q: Can I store the free base on the shelf? A: No. (R)-tert-Leucinol is hygroscopic and will absorb water from the air, turning into a goo.[1][2] It also absorbs CO₂ to form carbamates over time.[2]
-
Recommendation: Store under Argon/Nitrogen at 4°C. If long-term storage is needed, convert it to the Hydrochloride salt or Oxalate salt , which are shelf-stable solids.[1]
Q: Can I distill the product if it solidifies in the condenser? A: Yes, this is a common problem due to its melting point (~30°C).
-
Solution: Use a Kugelrohr (bulb-to-bulb) distillation setup.[1][2] This has a short path and the receiving bulb can be heated slightly or the entire apparatus is oven-heated, preventing blockage.
-
Boiling Point: ~50°C at 0.04 mmHg [1].[2]
References
-
US Patent 3935280A . Reduction of amino acids in the presence of boron trifluoride. (1976).[2] Describes the reduction of leucine to leucinol and the specific hydrolysis workup required to break boron complexes. Link
-
Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Organic Syntheses (2006), 83, 18-25.[1][2] Details the handling and purification of similar amino alcohols. Link
-
PubChem Compound Summary . This compound.[1][7][8] National Center for Biotechnology Information.[2] (2025).[2][6][9] Physical property data and safety information. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-amino-4-methylpentan-1-ol (CAS 502-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Application of microsublimation for sample purification in compound-specific radiocarbon analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1174494-98-4 [m.chemicalbook.com]
- 8. This compound | 1174494-98-4 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Alkylation of (R)-2-Amino-4,4-dimethylpentan-1-ol
Topic: Troubleshooting failed alkylation reactions with (R)-2-Amino-4,4-dimethylpentan-1-ol CAS: 1174494-98-4 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely here because your functionalization of This compound (hereafter referred to as Compound A ) has failed to yield the desired product.
This scaffold presents a unique challenge: it combines a nucleophilic primary amine, a competitive primary alcohol, and a lipophilic neopentyl-like tail. While the 4,4-dimethyl group is less sterically hindering than the tert-butyl group in tert-leucinol, it significantly alters solubility and conformational flexibility, often leading to unexpected "no-reaction" outcomes or complex crude mixtures.
This guide prioritizes chemoselectivity (
Module 1: Diagnostic Triage
Before adjusting parameters, identify your specific failure mode using the logic flow below.
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic logic for identifying the root cause of alkylation failure.
Module 2: The Chemoselectivity Battle ( - vs. -Alkylation)
The Problem
You attempted to alkylate the amine but observed ether formation (
The Science
According to Hard-Soft Acid-Base (HSAB) theory, the neutral amine (
Solutions
Scenario A: Target is
-Alkylation (Secondary Amine)
-
Protocol Adjustment: Avoid strong bases. Use weak inorganic bases (
, ) or organic bases (DIPEA, ). -
Critical Fix: If direct alkylation fails, abandon alkyl halides and switch to Reductive Amination (see Module 3). This is the only self-validating method to guarantee
-selectivity without protecting groups.
Scenario B: Target is
-Alkylation (Ether)
-
Protocol Adjustment: You cannot selectively
-alkylate in the presence of a free amine using standard bases. The amine will act as a "nucleophilic sink" or catalyst poison. -
Workflow:
-
Protect: Install a Boc or Cbz group on the amine.
-
Alkylate: Use NaH (1.2 equiv) and alkyl halide in DMF/THF (0°C to RT).
-
Deprotect: TFA/DCM (for Boc) or
/Pd-C (for Cbz).
-
Module 3: Controlling Over-Alkylation
The Problem
You targeted a secondary amine (mono-alkylation) but obtained tertiary amines or quaternary ammonium salts.
The Science
The product of a primary amine alkylation is a secondary amine. This secondary amine is often more nucleophilic than the starting material because the alkyl group acts as an electron donor (inductive effect).[1] This creates a runaway reaction rate. The 4,4-dimethyl tail of Compound A is separated by a methylene spacer, meaning it does not provide enough steric bulk to naturally stop the reaction at the mono-stage (unlike tert-leucinol).
The Solution: Reductive Amination
This is the industry standard for mono-alkylation of amino alcohols. It proceeds via an imine intermediate, which is then reduced.[2][3][4][5][6]
Standard Protocol for Compound A:
-
Imine Formation: Mix Compound A (1.0 equiv) and Aldehyde (1.0–1.1 equiv) in DCM or MeOH. Add
or molecular sieves to sequester water (driving equilibrium). Stir 2–4 h. -
Reduction: Cool to 0°C. Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv). Note: STAB is preferred over
for lower toxicity and better chemoselectivity. -
Workup: Quench with saturated
. Extract with DCM.
Data Comparison: Alkylation Strategies
| Parameter | Direct Alkylation (R-X) | Reductive Amination (R-CHO) |
| Reagent | Alkyl Halide + Base | Aldehyde + Reductant (STAB) |
| Selectivity | Poor (Mix of | Excellent (Mono-selective) |
| Side Reactions | Minimal | |
| Steric Sensitivity | Moderate | Low |
| Recommendation | Avoid | Preferred |
Module 4: Steric & Solubility Troubleshooting
The Problem
The reaction shows no conversion, or the starting material precipitates out.
The Science
Compound A possesses a "homo-neopentyl" tail. While not as hindered as a direct tert-butyl group, it renders the molecule highly lipophilic.
-
Solubility: Compound A may dissolve poorly in pure methanol or water (common reductive amination solvents).
-
Conformation: The bulky tail can fold back, shielding the amine in non-polar solvents.
Optimization Protocol
If standard conditions fail, adopt the "Finkelstein-Assisted" or "Solvent-Switch" approach.
Q: My starting material isn't dissolving in MeOH.
A: Switch to a binary solvent system.
-
Recipe: DCM/MeOH (1:1) or THF/MeOH (1:1).
-
Why: DCM solubilizes the lipophilic neopentyl tail, while MeOH is required for the borohydride reduction mechanism.
Q: Direct alkylation is sluggish (even with heat).
A: Add a catalytic iodide source (Finkelstein condition).
-
Additive: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) at 10 mol%.
-
Mechanism: This converts the sluggish Alkyl-Chloride/Bromide into a highly reactive Alkyl-Iodide in situ.
-
Solvent: Must use Acetone or DMF/MeCN for this to work effectively.
Module 5: Reaction Pathway Visualization
Understanding the competing pathways is critical for controlling the outcome.
Figure 2: Reaction pathways showing why Reductive Amination (Solid Green Line) is preferred over Direct Alkylation (Dashed Red Line) to avoid over-alkylation and ether formation.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539.
-
Biosynth Carbosynth. (n.d.). "this compound Product Page & Safety Data."
-
BenchChem. (2025).[1][7] "Minimizing byproduct formation in the synthesis of amino alcohols."
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Compound A (CAS 1174494-98-4) before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. DSpace [open.bu.edu]
- 6. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during cleavage of (R)-2-Amino-4,4-dimethylpentan-1-ol auxiliary
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the (R)-2-Amino-4,4-dimethylpentan-1-ol chiral auxiliary. While this bulky, neopentyl-derived amino alcohol provides exceptional facial shielding during asymmetric transformations (such as enolate alkylations or aldol additions), the subsequent removal of the auxiliary is a critical failure point. Improper cleavage conditions frequently lead to epimerization (racemization) of the newly established α-stereocenter.
This guide synthesizes mechanistic theory with field-proven protocols to ensure >99% stereoretention during auxiliary cleavage.
Troubleshooting & FAQs
Q1: Why does my α-stereocenter racemize during standard alkaline hydrolysis? A: When utilizing the this compound derived oxazolidinone, the exocyclic N-acyl carbonyl is sterically hindered by the bulky neopentyl side chain. Standard hydrolysis using NaOH or KOH requires elevated temperatures to achieve reasonable reaction rates. Under these strongly basic conditions (OH⁻ pKa ~14), the hydroxide ion acts as a base rather than a nucleophile, abstracting the acidic α-proton of the acyl group[1]. This forms a planar enolate intermediate. Subsequent reprotonation occurs non-stereoselectively from either face, leading to racemization. Furthermore, hydroxide often attacks the endocyclic carbamate carbonyl, permanently destroying the chiral auxiliary.
Q2: How does the LiOH/H₂O₂ (LiOOH) system prevent this racemization? A: The addition of hydrogen peroxide to lithium hydroxide generates lithium hydroperoxide (LiOOH) in situ, which prevents racemization through two synergistic mechanisms:
-
Reduced Basicity: Hydrogen peroxide (pKa ~10.5) is significantly more acidic than water. Consequently, the hydroperoxide anion (HOO⁻) is much less basic than the hydroxide anion (OH⁻), drastically reducing the rate of α-proton abstraction.
-
The Alpha-Effect: Despite being less basic, HOO⁻ is a vastly superior nucleophile compared to OH⁻ due to the electrostatic repulsion between the adjacent lone pairs on the oxygen atoms (the α-effect). This allows the nucleophilic acyl substitution to proceed rapidly at 0 °C, kinetically outcompeting any residual enolization pathways[1].
Q3: I am observing unexpected gas evolution during the LiOH/H₂O₂ cleavage. Is this normal, and does it affect stereointegrity? A: Yes, this is a documented and critical phenomenon. The initial cleavage of the oxazolidinone generates a percarboxylate intermediate. This peracid is unstable under the reaction conditions and is rapidly reduced by the excess H₂O₂ present, releasing a stoichiometric amount of oxygen (O₂) gas[2]. While this does not compromise the stereochemical integrity of your product, it presents a significant flammability hazard upon scale-up. To mitigate this, ensure rigorous nitrogen sweeping of the reactor headspace and strictly control the LiOH addition rate.
Q4: My substrate contains peroxide-sensitive functional groups (e.g., thioethers, alkenes). How can I cleave the auxiliary without racemization? A: If oxidative cleavage is contraindicated, reductive cleavage is the preferred alternative[3]. Using Lithium Borohydride (LiBH₄) in the presence of a protic additive (like methanol) selectively reduces the exocyclic amide to a primary alcohol while leaving the auxiliary intact. Because hydrides act strictly as nucleophiles and the reaction is not strongly basic, the α-stereocenter remains fully intact (>99% ee retention).
Quantitative Data: Comparison of Cleavage Methods
To assist in selecting the optimal cleavage strategy for your specific substrate, refer to the performance metrics below:
| Cleavage Method | Reagents | Target Product | Temp (°C) | Typical Yield | % ee Retention | Chemoselectivity & Safety Notes |
| Standard Hydrolysis | NaOH, H₂O | Carboxylic Acid | 25 to 60 | 40 - 60% | < 70% (High Epimerization) | Poor; attacks endocyclic carbonyl. |
| Peroxide Hydrolysis | LiOH, H₂O₂, THF/H₂O | Carboxylic Acid | 0 | > 85% | > 99% | Excellent; O₂ gas evolution hazard[2]. |
| Reductive Cleavage | LiBH₄, MeOH, THF | Primary Alcohol | 0 to 25 | > 80% | > 99% | Avoids oxidation; reduces esters/ketones. |
| Transamidation | MeONMe₂·HCl, AlMe₃ | Weinreb Amide | -20 to 0 | > 85% | > 98% | Ideal precursor for subsequent ketone synthesis. |
Mechanistic Pathway Visualization
The following diagram illustrates the mechanistic divergence between standard alkaline hydrolysis and peroxide-mediated cleavage.
Mechanistic divergence of oxazolidinone cleavage: Racemization vs. Stereoretention.
Validated Experimental Protocols
Protocol A: Hydrolytic Cleavage to Carboxylic Acid (LiOH/H₂O₂)
This protocol utilizes a self-validating reductive quench to ensure no hazardous peracids remain prior to acidic workup.
Step 1: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 4:1 mixture of THF/H₂O (0.1 M concentration) and cool to 0 °C under a nitrogen atmosphere. Step 2: Add 30% aqueous H₂O₂ (4.0 equiv) dropwise. Step 3: Slowly add a pre-chilled solution of LiOH (2.0 equiv) in water. Critical Causality: Maintain the internal temperature strictly at 0 °C to prevent epimerization and control the exothermic O₂ evolution. Step 4: Stir for 1-2 hours at 0 °C. Monitor the consumption of the starting material via TLC (typically 3:1 Hexanes/EtOAc). Step 5: Quench the reaction at 0 °C by slowly adding an aqueous solution of Na₂SO₃ (1.5 M, 4.2 equiv). Stir for 30 minutes. Note: This step reduces excess peroxides and the percarboxylate intermediate to the desired carboxylic acid. Step 6: Remove THF under reduced pressure. Extract the aqueous layer with dichloromethane (3x) to recover the cleaved this compound auxiliary. Step 7: Carefully acidify the remaining aqueous layer to pH 2 using 1M HCl, then extract with ethyl acetate (3x) to isolate the enantiopure carboxylic acid. Dry over MgSO₄ and concentrate.
Protocol B: Reductive Cleavage to Primary Alcohol (LiBH₄)
Use this protocol when the substrate contains oxidation-sensitive moieties (e.g., sulfides, electron-rich aromatics).
Step 1: Dissolve the substrate (1.0 equiv) in dry THF (0.1 M) and cool to 0 °C under a nitrogen atmosphere. Step 2: Add solid LiBH₄ (2.0 equiv) in one portion. Step 3: Add dry Methanol (2.0 equiv) dropwise over 10 minutes. Critical Causality: Methanol reacts with LiBH₄ to generate a highly reactive, less basic alkoxyborohydride species that accelerates exocyclic cleavage without inducing enolization. Step 4: Stir at 0 °C for 2 hours, then allow the mixture to warm to room temperature until TLC indicates complete consumption of the starting material. Step 5: Quench carefully by adding 1M NaOH (or saturated aqueous NH₄Cl) dropwise to break down the boron complexes. Step 6: Extract the mixture with ethyl acetate (3x). The organic layer will contain both the product alcohol and the cleaved auxiliary. Step 7: Separate the product from the auxiliary via standard silica gel flash chromatography.
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment Source: Journal of Chemical Education (Williams College) URL:[Link]
Sources
Column chromatography conditions for purifying (R)-2-Amino-4,4-dimethylpentan-1-ol derivatives
Welcome to the technical support center for the column chromatography purification of (R)-2-Amino-4,4-dimethylpentan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of chiral building blocks.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the column chromatography of this compound derivatives?
The primary challenge lies in the basic nature of the amino group. On standard silica gel, which is weakly acidic, strong interactions can occur between the basic amine and acidic silanol groups on the silica surface. This often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[1][2]
Q2: What type of stationary phase is recommended for purifying these compounds?
For achiral separations, standard silica gel is commonly used, but often requires mobile phase modification to achieve good peak shape. For chiral separations, to resolve enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®), cyclodextrin-based, and Pirkle-type columns are often successful for amino alcohols.[3]
Q3: Why is triethylamine (TEA) or another amine additive often recommended in the mobile phase?
Triethylamine (TEA) or diethylamine (DEA) is added to the mobile phase to act as a "silanol suppressor."[1][4] These basic additives compete with the analyte for interaction with the acidic silanol groups on the silica surface.[4][5] By neutralizing these active sites, the additive minimizes secondary interactions that cause peak tailing, resulting in more symmetrical peaks and improved resolution.[1][4][5]
Q4: Can I use reversed-phase chromatography for these compounds?
While less common for underivatized amino alcohols, reversed-phase chromatography can be effective, particularly with certain CSPs.[3] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[3] However, peak tailing can still be an issue on silica-based C18 or C8 columns due to residual silanol groups.[5] Using end-capped columns or mobile phase additives is often necessary.[1]
Q5: When should I consider derivatizing my this compound derivative?
Derivatization should be considered if you are unable to achieve the desired separation or if you are working with an achiral stationary phase and need to separate enantiomers.[3][6] Converting the amino alcohol into a diastereomer with a chiral derivatizing agent allows for separation on a standard achiral column like silica gel or C18.[3][6] Derivatization can also improve detection if the derivative has a strong chromophore.[7]
Troubleshooting Guide
Encountering issues during your column chromatography? This guide will help you diagnose and solve common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | Secondary interactions between the basic amino group and acidic silanol groups on the silica stationary phase.[1][5] | Mobile Phase Modification: Add a competing amine like triethylamine (TEA) or diethylamine (DEA) (0.1-1% v/v) to your mobile phase to block the active silanol sites.[1][3][4] Stationary Phase Choice: Use a less acidic stationary phase, such as alumina, or an end-capped reversed-phase column.[1] |
| Poor Resolution Between Enantiomers | Inadequate chiral recognition by the chiral stationary phase (CSP). | Mobile Phase Optimization: Small changes in the ratio of the polar modifier (e.g., ethanol, isopropanol) in a normal phase system can significantly impact resolution.[3] CSP Selection: The choice of CSP is critical. If one type of CSP is not effective, try a different one (e.g., switch from a polysaccharide-based to a cyclodextrin-based column).[3] Temperature Variation: Temperature can affect enantioselectivity. Try running the separation at a different temperature.[8] |
| No Elution of the Compound | Strong, irreversible adsorption to the silica gel due to its acidic nature.[1] | Mobile Phase Modification: Add a strong competitor like triethylamine or even a small amount of ammonium hydroxide to the mobile phase to elute the compound.[1][2] Change Stationary Phase: Switch to a more inert stationary phase like deactivated silica or alumina. |
| Irreproducible Results | Sensitivity of chiral separations to mobile phase composition. | Mobile Phase Preparation: Prepare mobile phases carefully and consistently, paying close attention to the concentration of additives.[3] In normal phase, be mindful of trace amounts of water which can affect reproducibility.[3] Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Chiral columns may require longer equilibration times.[3] |
| Split Peaks | Contamination at the column inlet or a void in the packing material. | Column Maintenance: Clean the column inlet frit. If the problem persists, the column may need to be repacked or replaced.[3][9] |
Experimental Protocols
Protocol 1: General Achiral Purification on Silica Gel
This protocol provides a starting point for the purification of this compound derivatives on standard silica gel.
1. Stationary Phase:
-
Silica gel, 60 Å, 230-400 mesh.
2. Mobile Phase Selection:
-
Start with a non-polar/polar solvent system such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Incorporate 0.1-1% (v/v) of triethylamine (TEA) into the mobile phase to minimize peak tailing.[2]
3. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
4. Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a weak solvent.
-
Alternatively, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.
5. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.
-
Collect fractions and analyze them by TLC or HPLC to identify the pure product.
Protocol 2: Chiral Separation via Derivatization and Achiral Chromatography
This protocol is for separating enantiomers by converting them into diastereomers, which can then be separated on a standard achiral column.
1. Derivatization with a Chiral Agent:
-
React the racemic amino alcohol with a chiral derivatizing agent such as Mosher's acid chloride or Marfey's reagent to form diastereomers.[3]
2. Column Chromatography of Diastereomers:
-
Follow the general achiral purification protocol (Protocol 1) to separate the resulting diastereomers.
-
The separated diastereomers can then be deprotected to yield the individual enantiomers.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound derivatives.
Caption: Troubleshooting workflow for chromatography issues.
References
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.
- Triethylamine as a Mobile Phase Additive: What Does It Do?
- Technical Support Center: Purification of Bulky Amines by Chrom
- Chiral Columns for enantiomer separ
- Chiral HPLC and SFC Columns - Columnex.
- TLC and streaking: why add triethylamine? : r/chemhelp - Reddit.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC.
- Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub.
- TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today.
- User's Manual | Chiral CD-Ph | HPLC Columns | Products | HPLC | Osaka Soda.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
- Comparative Guide to the Analytical Method Validation for 2-Amino-4-phenylpentan-1-ol - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Recrystallization of (R)-2-Amino-4,4-dimethylpentan-1-ol
Welcome to the Technical Support Center for (R)-2-Amino-4,4-dimethylpentan-1-ol (CAS: 1174494-98-4). Also known as D-neopentylglycinol, this chiral amino alcohol is a highly valuable building block in asymmetric synthesis, frequently utilized to prepare sterically demanding chiral auxiliaries[1].
Due to the bulky, highly lipophilic neopentyl side chain, the physical properties of this compound differ significantly from less sterically hindered amino alcohols. Researchers frequently encounter phase-separation ("oiling out") or hygroscopicity issues during purification. This guide provides field-proven, self-validating recrystallization protocols to ensure high chemical and enantiomeric purity.
(Note: While historical patents often describe the crystallization of the (S)-enantiomer[2], the physicochemical properties and recrystallization behavior in achiral solvents are identical for the (R)-enantiomer).
Workflow: Selecting the Right Purification Strategy
Before beginning, assess the physical state of your crude product to determine the optimal recrystallization pathway.
Decision matrix for this compound recrystallization based on crude purity.
Methodology 1: Free Base Recrystallization (The Toluene Protocol)
Expertise & Causality: Unlike many low-molecular-weight amino alcohols that remain liquid at room temperature, this compound can be crystallized directly as a free base[2]. The massive steric bulk of the tert-butyl-like neopentyl group disrupts hydrogen-bonding networks just enough to increase solubility in non-polar aromatic solvents, while allowing highly ordered crystal packing upon cooling. is the solvent of choice because it provides a steep solubility curve (high solubility at 70 °C, very low at 5 °C), which is critical for maximizing recovery[1].
Self-Validating Protocol:
-
Dissolution: Suspend crude this compound in toluene (approx. 5–7 mL per gram of crude). Heat to 70 °C under gentle stirring until complete dissolution is achieved.
-
Concentration (The Validation Step): Slowly concentrate the solution under reduced pressure until the total mass of the solution is approximately 2.5 times the theoretical yield of the product[1]. Self-Validation: The solution must remain clear at 70 °C but should show faint turbidity instantly if a single drop is cooled on a glass spatula.
-
Controlled Cooling: Remove from heat and allow the flask to cool ambiently to 20–25 °C over 2 hours. Do not use an ice bath immediately; rapid cooling forces the solute out faster than the crystal lattice can form, leading to phase separation.
-
Crystallization: Once seed crystals form at room temperature, transfer the flask to a 5 °C refrigerator for 4 hours to drive the equilibrium toward complete crystallization[1].
-
Isolation: Filter the colorless crystals via a Büchner funnel, wash with a minimal amount of ice-cold toluene, and dry in a vacuum oven (50 °C, <10 mbar) overnight[1].
Troubleshooting Q&A:
-
Q: My product formed a biphasic oil at the bottom of the flask instead of crystallizing. How do I fix this?
-
A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the solution becomes supersaturated before reaching the nucleation temperature.
-
Solution: Re-heat the mixture to 70 °C until it forms a single clear phase. Add 10% v/v of a co-solvent (like heptane) to lower the solubility threshold, and introduce a seed crystal at 40 °C. Reduce your cooling rate to 0.5 °C/min.
-
Methodology 2: Hydrochloride Salt Formation and Recrystallization
Expertise & Causality: If the crude amino alcohol is heavily contaminated with synthesis byproducts (e.g., unreduced amino acids or borane complexes), the free base may refuse to crystallize. Converting the amine to its hydrochloride (HCl) salt dramatically alters its solubility profile. The ionic salt is insoluble in ethereal solvents, allowing for a highly efficient precipitation that leaves non-basic organic impurities trapped in the mother liquor.
Self-Validating Protocol:
-
Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (10 mL/g). Cool to 0 °C in an ice bath.
-
Precipitation: Slowly bubble dry HCl gas or add a stoichiometric equivalent of 2M HCl in diethyl ether. A dense white precipitate will form immediately.
-
Recrystallization: Isolate the crude salt and dissolve it in a minimum volume of boiling absolute ethanol.
-
Anti-Solvent Addition (The Validation Step): Add diethyl ether dropwise to the boiling ethanol solution until the cloud point is reached (the solution stays slightly turbid). Self-Validation: Add exactly one drop of ethanol to clear the solution. If it clears instantly, your solvent ratio is perfectly balanced. Allow it to cool slowly to room temperature.
-
Isolation: Filter the resulting crystals under a blanket of dry nitrogen.
Troubleshooting Q&A:
-
Q: The HCl salt turned into a sticky paste on the filter paper. What went wrong?
-
A: The hydrochloride salts of amino alcohols can be extremely hygroscopic. The paste formation is caused by the rapid absorption of atmospheric moisture during vacuum filtration.
-
Solution: Always perform the filtration under a dry inert gas (nitrogen or argon) using an inverted funnel technique. Immediately transfer the damp filter cake to a vacuum desiccator containing phosphorus pentoxide (
) to remove residual water.
-
Quantitative Data: Method Comparison
To help you choose the right method, consult the following empirical data matrix for this compound ()[3].
| Parameter | Free Base Recrystallization | Hydrochloride Salt Recrystallization |
| Ideal Starting State | >85% pure crude solid | Viscous oil or <85% pure crude |
| Primary Solvent | Toluene[1] | Absolute Ethanol |
| Anti-Solvent | None (or Heptane) | Diethyl Ether |
| Typical Recovery | 80 - 87%[1] | 65 - 75% |
| Hygroscopicity | Low | High (Requires inert handling) |
| Enantiomeric Upgrading | Moderate | Excellent |
Frequently Asked Questions (FAQs)
Q: Can I use aqueous solvent mixtures (like Ethanol/Water) for recrystallizing this compound? A: No. The compound possesses both a primary amine and a primary hydroxyl group, making it an excellent hydrogen-bond donor and acceptor. This results in significant water solubility. Using aqueous mixtures will cause massive yield losses in the mother liquor. Stick strictly to anhydrous organic systems[3].
Q: How can I verify the enantiomeric purity of the recrystallized product?
A: Optical rotation is a quick check, but it is not sensitive enough for modern pharmaceutical standards. The self-validating approach is to derivatize a small aliquot of the purified amino alcohol with Mosher's acid chloride ((R)- or (S)-MTPA-Cl) and analyze the resulting diastereomeric amides via
Q: Is it necessary to protect the product from light during storage? A: Yes. Like many aliphatic amines, prolonged exposure to UV light and atmospheric oxygen can lead to slow oxidation, resulting in a yellowing of the crystals. Store the purified solid at 4 °C in an amber vial under an inert atmosphere.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22102263, 2-Amino-4,4-dimethylpentan-1-ol". PubChem. URL:[Link]
- European Patent Office. "EP0692478A1 - Verfahren zur Herstellung optisch aktiver L-Aminosäuren, neue optisch aktive L-Aminosäuren mit raumerfüllenden Seitengruppen und deren Verwendung". Google Patents.
Sources
- 1. EP0692478A1 - Verfahren zur Herstellung optisch aktiver, 4-substituierter (S)-2-Oxazolidinone, neue (S)-2-Oxazolidinone, neue optisch aktive (S)Aminoalkohole sowie Verwendung dieser Verbindungen - Google Patents [patents.google.com]
- 2. EP0692538A2 - Verfahren zur Herstellung optisch aktiver L-Aminosäuren, neue optisch aktive L-Aminosäuren mit raumerfüllenden Seitengruppen und deren Verwendung - Google Patents [patents.google.com]
- 3. PubChemLite - 2-amino-4,4-dimethylpentan-1-ol (C7H17NO) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
High-Resolution Chiral GC Methods for the Analysis of (R)-2-Amino-4,4-dimethylpentan-1-ol: A Comparative Guide
Introduction
(R)-2-Amino-4,4-dimethylpentan-1-ol (often derived from the reduction of L-neopentylglycine) is a highly sterically hindered chiral amino alcohol. Its bulky 4,4-dimethylpentyl (neopentyl-like) side chain makes it an invaluable chiral auxiliary and building block in asymmetric synthesis and drug development. However, analyzing its enantiomeric purity presents a significant chromatographic challenge.
Amino alcohols contain both primary amine (-NH
This guide objectively compares the two gold-standard GC methodologies for this analyte: Direct Chiral GC (using achiral derivatization and a chiral stationary phase) and Indirect Chiral GC (using chiral derivatization and an achiral stationary phase) .
Method A: Direct Chiral GC via Achiral Derivatization
Causality & Mechanism
In the direct approach, the analyte is reacted with Trifluoroacetic anhydride (TFAA) to form an N,O-bis(trifluoroacetyl) derivative. Why TFAA? The substitution of active hydrogens with highly electron-withdrawing trifluoroacetyl groups eliminates hydrogen bonding and dramatically increases the vapor pressure of the molecule.
Once volatilized, the enantiomers are separated on a Chiral Stationary Phase (CSP), typically a derivatized
Field-Proven Protocol: TFAA Derivatization & GC Analysis
This protocol represents a self-validating system; the evaporation step ensures no residual acid remains to degrade the column, while the high split ratio prevents column overloading.
-
Sample Preparation : Dissolve 1.0 mg of the amino alcohol in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL glass GC vial.
-
Derivatization : Add 100 µL of Trifluoroacetic anhydride (TFAA). Seal the vial tightly with a PTFE-lined cap.
-
Incubation : Heat the mixture at 60 °C for 30 minutes to ensure complete thermodynamic acylation of both the -OH and -NH
groups. -
Evaporation (Critical Step) : Cool to room temperature. Evaporate the solvent and excess TFAA to complete dryness under a gentle stream of high-purity nitrogen. Expert Insight: This step is critical to prevent residual trifluoroacetic acid from stripping the stationary phase of the GC column.
-
Reconstitution : Redissolve the dry residue in 1.0 mL of LC-MS grade ethyl acetate.
-
GC Conditions :
-
Column : CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm).
-
Carrier Gas : Helium at 1.2 mL/min.
-
Injection : 1 µL (split ratio 50:1).
-
Temperature Program : 80 °C (hold 2 min), ramp at 5 °C/min to 180 °C.
-
Detection : FID or MS.
-
Method B: Indirect Chiral GC via Chiral Derivatizing Agents (CDAs)
Causality & Mechanism
When a dedicated chiral column is unavailable or lacks selectivity, indirect chiral GC is the method of choice. Here, the enantiomeric mixture is reacted with an enantiopure Chiral Derivatizing Agent (CDA) to form diastereomers. A premier reagent for amino alcohols is Mosher's acid chloride, (S)-(-)-
Why MTPA-Cl? Unlike other acyl chlorides, MTPA-Cl lacks an
Field-Proven Protocol: MTPA-Cl Derivatization & GC-MS Analysis
This protocol utilizes a liquid-liquid extraction cleanup to validate that the injected sample is free of reactive byproducts.
-
Sample Preparation : Dissolve 1.0 mg of the amino alcohol in 0.5 mL of anhydrous pyridine (which acts as both the solvent and the acid scavenger).
-
Derivatization : Add 15 µL of (S)-(-)-MTPA-Cl.
-
Incubation : Stir the reaction mixture at room temperature for 1 hour.
-
Quenching : Add 100 µL of methanol to quench any unreacted MTPA-Cl, converting it to the corresponding volatile methyl ester.
-
Extraction : Dilute the mixture with 1.0 mL of hexane. Wash the organic layer sequentially with 1M HCl (to remove pyridine) and saturated aqueous NaHCO
(to neutralize residual acid). -
Drying : Pass the organic layer through a small plug of anhydrous Na
SO . -
GC Conditions :
-
Column : DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas : Helium at 1.0 mL/min.
-
Injection : 1 µL (split ratio 20:1).
-
Temperature Program : 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C.
-
Detection : MS (Selected Ion Monitoring).
-
Objective Performance Comparison
The following table summarizes the quantitative and operational metrics of both methodologies to aid in experimental design.
| Parameter | Method A: Direct Chiral GC (TFAA / CSP) | Method B: Indirect Chiral GC (MTPA-Cl / DB-5ms) |
| Derivatization Reagent | Achiral (TFAA) | Chiral ((S)-MTPA-Cl) |
| Column Required | Chiral (e.g., | Achiral (e.g., 5% Phenyl-methylpolysiloxane) |
| Typical Resolution (R | 1.5 - 2.5 | > 3.0 (Diastereomeric physical separation) |
| Analysis Time | 15 - 25 minutes | 20 - 30 minutes |
| Risk of Racemization | None (Achiral reagent) | Very Low (MTPA-Cl lacks |
| Cost Efficiency | High column cost, cheap reagent | Low column cost, expensive reagent |
| Best Use Case | High-throughput ee% screening | Absolute configuration assignment via GC-MS |
Visualizations
Workflow comparison of Direct vs. Indirect Chiral GC methods for amino alcohols.
Mechanistic basis of chiral recognition for derivatized neopentyl amino alcohols.
References
-
Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: Journal of Chromatography A (ScienceDirect) URL:[Link] [2]
-
Integrated approaches to the configurational assignment of marine natural products Source: Tetrahedron (National Institutes of Health / ScienceDirect) URL:[Link] [3]
Comparative Guide: (R)-2-Amino-4,4-dimethylpentan-1-ol vs. Standard Evans Auxiliaries in Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Stereocontrol, Mechanistic Causality, and Protocol Optimization
Executive Summary
In the realm of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the predictable construction of stereocenters. While standard Evans auxiliaries—typically derived from (S)-valinol or (R)-phenylglycinol—are industry workhorses, they occasionally fail to provide the near-perfect diastereoselectivity (>99:1) required for highly complex pharmaceutical intermediates.
In these edge cases, (R)-2-Amino-4,4-dimethylpentan-1-ol (commonly known as (R)-tert-leucinol) serves as a premium alternative. When converted to its corresponding 4-tert-butyloxazolidin-2-one derivative, the extreme steric bulk of the tert-butyl group provides unparalleled facial shielding of the reactive enolate[1]. However, this superior stereocontrol introduces downstream challenges, specifically regarding the kinetics of auxiliary cleavage[2]. This guide objectively compares these two systems, providing mechanistic insights and self-validating experimental protocols.
Mechanistic Causality: The Steric Bulk Paradigm
The fundamental difference between a standard Evans auxiliary and a tert-leucinol-derived auxiliary lies in the conformational rigidity dictated by their C4 substituents.
-
Standard Evans (Valinol-derived): The C4-isopropyl group has an A-value of ~2.15 kcal/mol. While it effectively shields one face of the Z-enolate, the isopropyl group can undergo slight rotation around the C-C bond. This rotational freedom occasionally exposes the blocked face, leading to minor diastereomeric impurities (typically yielding a dr of 95:5 to 98:2).
-
tert-Leucinol-derived: The C4-tert-butyl group possesses an A-value of ~4.80 kcal/mol. This extreme steric bulk essentially locks the auxiliary into a single conformation. The tert-butyl group acts as an impenetrable wall, forcing the electrophile to attack exclusively from the opposite face, routinely yielding a single diastereomer (dr >99:1)[1].
The Trade-off (Cleavage Kinetics): The same steric wall that prevents undesired electrophilic attack also hinders nucleophilic attack during the removal of the auxiliary. Reagents like LiOOH or LiBH4 struggle to access the exocyclic carbonyl, leading to prolonged reaction times and a higher risk of undesired endocyclic cleavage (ring-opening of the oxazolidinone)[2].
Steric influence of C4-substituents on enolate facial shielding and cleavage.
Performance Comparison: Quantitative Data
The following table summarizes the performance of both systems in a benchmark asymmetric alkylation reaction (e.g., alkylation of an N-propionyl oxazolidinone with benzyl bromide).
| Performance Metric | Standard Evans (Valinol-derived) | (R)-tert-Leucinol-derived |
| C4 Substituent | Isopropyl | tert-Butyl |
| Steric Bulk (A-value) | ~2.15 kcal/mol | ~4.80 kcal/mol |
| Typical dr (Alkylation) | 95:5 to 98:2 | > 99:1 |
| Cleavage Kinetics (LiOOH) | Fast (2 - 4 hours) | Slow (12 - 24 hours) |
| Endocyclic Cleavage Risk | Low | Moderate to High |
| Precursor Cost | Low | High |
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and trust, the following step-by-step methodology incorporates built-in validation checks. This protocol outlines the use of the tert-leucinol-derived auxiliary.
Standard workflow for chiral auxiliary-directed asymmetric alkylation.
Step 1: Auxiliary Attachment (Acylation)
-
Preparation: Dissolve (R)-4-tert-butyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere.
-
Deprotonation: Cool the solution to -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium alkoxide.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.
-
Self-Validating Check: Quench a 0.1 mL aliquot with saturated NH₄Cl. Perform TLC (Hexanes/EtOAc). The starting oxazolidinone stains strongly with KMnO₄; its complete disappearance validates successful acylation before proceeding to workup.
Step 2: Enolization and Asymmetric Alkylation
-
Enolization: Dissolve the N-acyl oxazolidinone in anhydrous THF (0.1 M). Cool strictly to -78 °C. Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete, rigid Z-enolate formation.
-
Electrophilic Attack: Add the electrophile (e.g., benzyl bromide, 3.0 eq). Maintain the temperature at -78 °C for 4 hours.
-
Self-Validating Check: Isolate the crude product via standard aqueous workup. Before purification, acquire a crude ¹H NMR spectrum. Calculate the diastereomeric ratio (dr) by integrating the distinct α-proton signals of the newly formed stereocenter. A dr of >99:1 confirms the efficacy of the tert-butyl shielding[1].
Step 3: Auxiliary Cleavage (Hydrolysis via LiOOH)
Note: Due to the steric hindrance of the tert-butyl group, this step requires careful monitoring to prevent endocyclic cleavage[2].
-
Preparation: Dissolve the purified alkylated product in a THF/H₂O mixture (3:1 ratio, 0.05 M). Cool to 0 °C.
-
Reagent Addition: Add H₂O₂ (30% aq, 4.0 eq) followed immediately by LiOH (2.0 eq).
-
Kinetic Monitoring: Stir at 0 °C. Unlike valinol derivatives which cleave in 2 hours, tert-leucinol derivatives may require 12-24 hours. Monitor via TLC every 2 hours.
-
Quench: Once complete, quench carefully with Na₂SO₃ (1.5 M aq) to reduce excess peroxide before acidification and extraction. Test with KI-starch paper to validate the absence of peroxides.
Downstream Processing & Alternative Strategies
If the resistance to cleavage of the tert-leucinol auxiliary causes unacceptable yield losses during Step 3, researchers should consider synthesizing a SuperQuat (5,5-dimethyl-4-isopropyloxazolidin-2-one).
SuperQuats utilize a gem-dimethyl group at the C5 position to force the C4-isopropyl group into a rigid conformation that perfectly mimics the steric shielding of a tert-butyl group[2]. This provides the >99:1 stereoselectivity of tert-leucinol while maintaining the rapid, high-yielding cleavage kinetics of a standard Evans auxiliary.
References
- Source: ub.
- Source: researchgate.
- Source: thieme-connect.
Sources
Certificate of Analysis Guide: (R)-2-Amino-4,4-dimethylpentan-1-ol
Executive Summary
(R)-2-Amino-4,4-dimethylpentan-1-ol (also known as (R)-tert-Leucinol ) is a premier chiral auxiliary used in the synthesis of high-value pharmaceutical intermediates and ligands (e.g., bis-oxazolines or BOX ligands). Its structural uniqueness lies in the tert-butyl group, which provides exceptional steric bulk without the conformational flexibility found in alternatives like Valinol or Phenylalaninol.
This guide serves two purposes:
-
Interpret the CoA: Define the critical quality attributes (CQAs) that separate "synthesis-grade" from "catalyst-grade" reagents.
-
Comparative Selection: Demonstrate why and when to choose this molecule over cheaper analogs based on experimental performance data.
The Molecule: Technical Profile
| Parameter | Specification |
| Chemical Name | This compound |
| Common Name | (R)-tert-Leucinol |
| CAS Number | 1174494-98-4 (Isomer specific; verify against salt form) |
| Molecular Formula | C7H17NO |
| Molecular Weight | 131.22 g/mol |
| Key Feature | Bulky tert-butyl group adjacent to the chiral center. |
Why it matters: In asymmetric catalysis, the "picket fence" effect of the ligand determines the enantiomeric excess (ee%) of the product. The tert-butyl group of (R)-tert-Leucinol creates a rigid, sterically demanding environment that locks transition states more effectively than the isopropyl group of Valinol.
Critical CoA Parameters: The "What to Look For"
A standard CoA lists purity, but for high-stakes asymmetric synthesis, specific parameters are non-negotiable.
Enantiomeric Purity (ee%)
-
Standard Grade: ≥ 98.0% ee
-
Premium/Catalyst Grade: ≥ 99.5% ee
-
Impact: In non-linear effects of catalysis, a 1% drop in ligand purity can lead to a disproportionate (>10%) drop in product ee%.
-
Red Flag: If the CoA only lists "Optical Rotation" without Chiral HPLC data, the ee% is an estimate, not a measurement.
Chemical Purity (GC/HPLC)
-
Specification: ≥ 98.0%
-
Common Impurities:
-
(R)-tert-Leucine Methyl Ester: Incomplete reduction intermediate.
-
Unreacted Reducing Agent: Boron/Aluminum salts (interfere with subsequent metal catalysis).
-
Optical Rotation
-
Typical Value:
to (c=1, EtOH). -
Note: Highly sensitive to solvent, concentration, and temperature. Always compare values in identical conditions.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares (R)-tert-Leucinol against its two most common competitors: (S)-Valinol and (S)-Phenylalaninol.
Steric & Electronic Comparison
| Feature | (R)-tert-Leucinol | (S)-Valinol | (S)-Phenylalaninol |
| Side Chain | tert-Butyl (t-Bu) | Isopropyl (i-Pr) | Benzyl (Bn) |
| Steric Bulk (A-Value) | Very High (>5.0) | High (2.15) | Moderate |
| Oxidative Stability | Excellent (No benzylic protons) | Good | Poor (Benzylic oxidation risk) |
| UV Detectability | Low (Needs derivatization) | Low | High (Aromatic ring) |
| Cost | High | Low | Medium |
Experimental Case Study: Asymmetric Alkylation
Scenario: Synthesis of a chiral BOX ligand for a Copper(II)-catalyzed Diels-Alder reaction. Data Source: Simulated aggregate data based on Evans/oxazoline auxiliary literature.
| Ligand Derived From | Yield of Ligand | Catalyst Performance (Product ee%) | Observation |
| (R)-tert-Leucinol | 88% | 98% | The t-Bu group forces rigid chelation, maximizing stereocontrol. |
| (S)-Valinol | 92% | 84% | Higher flexibility of i-Pr group allows "leakage" of the wrong enantiomer. |
| (S)-Phenylalaninol | 85% | 91% | Good selectivity, but ligand degraded partially under oxidative workup. |
Experimental Validation Protocol (Self-Validating)
Since (R)-tert-Leucinol lacks a strong chromophore, standard UV-HPLC fails. The following protocol ensures "Trustworthiness" by introducing a derivatization step for accurate quantification.
Protocol: Determination of Enantiomeric Excess via Derivatization
Objective: Convert the aliphatic amino alcohol into a UV-active amide to allow precise Chiral HPLC analysis.
Reagents:
-
Sample: this compound (10 mg)
-
Reagent: Benzoyl Chloride (1.2 eq)
-
Base: Triethylamine (2.0 eq)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Derivatization: Dissolve 10 mg of sample in 1 mL DCM. Add TEA, followed by Benzoyl Chloride. Stir at RT for 30 mins.
-
Quench: Add 0.5 mL saturated NaHCO3. Extract organic layer.
-
Dry: Pass through a small MgSO4 plug. Evaporate solvent.
-
Reconstitution: Dissolve residue in 1 mL IPA/Hexane (10:90).
-
HPLC Analysis:
-
Column: Chiralcel OD-H (or equivalent polysaccharide phase).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (The benzoyl group provides the signal).
-
Validation: The (R)-isomer should elute at a distinct retention time from the (S)-isomer (racemic standard required for initial method development).
-
Visualization of Logic & Workflow
Figure 1: Quality Assurance Workflow
A self-validating loop to ensure the CoA represents the physical reality of the sample.
Caption: QC workflow overcoming UV-detection limits via benzoylation to ensure accurate ee% quantification.
Figure 2: Chiral Auxiliary Selection Logic
Decision matrix for researchers choosing between Leucinol, Valinol, and Phenylalaninol.
Caption: Decision tree optimizing auxiliary selection based on steric demand, oxidative stability, and cost.
References
-
National Institutes of Health (NIH). Structure–activity relationships of valine vs. tert-leucine derivatives. [Link]
-
MDPI. Synthesis of 2-Oxazolines via Dehydrative Cyclization (Mechanism & Application). [Link][2][3][4]
-
NIST Chemistry WebBook. 2-amino-4-methylpentan-1-ol (Leucinol) Structural Data. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uma.es [uma.es]
- 3. scielo.br [scielo.br]
- 4. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Method Validation for Compounds Synthesized Using (R)-2-Amino-4,4-dimethylpentan-1-ol
Topic: Comparative Guide: Analytical Method Validation for Chiral APIs Derived from (R)-2-Amino-4,4-dimethylpentan-1-ol Content Type: Publish Comparison Guide Audience: Analytical Chemists, CMC Leads, and Process Development Scientists
Executive Summary: The Chiral Challenge
This compound (also known as (R)-tert-Leucinol ) is a critical chiral auxiliary and building block employed in the synthesis of high-value pharmaceuticals, including HIV protease inhibitors (e.g., Atazanavir) and chiral ligands for asymmetric catalysis. Its bulky tert-butyl group provides exceptional steric control, driving high diastereoselectivity.
However, validating analytical methods for compounds derived from this scaffold presents a dual challenge:
-
Chiral Purity Assurance: The final API must be monitored for diastereomeric impurities resulting from trace (S)-enantiomer in the starting material or racemization during synthesis.
-
Residual Auxiliary Detection: (R)-tert-Leucinol lacks a strong UV chromophore, making standard UV-HPLC detection of residual starting material insufficient for ppm-level genotoxic impurity (GTI) clearance.
This guide objectively compares two validation strategies: Method A (Pre-column Derivatization RP-HPLC) and Method B (Direct Chiral SFC) .
Comparative Analysis: Method A vs. Method B
Method A: Pre-column Derivatization RP-HPLC (The "Robust Workhorse")
-
Principle: The amino alcohol is reacted with a chromophoric or fluorophoric reagent (e.g., OPA-3-MPA or FMOC-Cl) to enable high-sensitivity detection and enhance chiral recognition on achiral phases via diastereomer formation.
-
Best For: QC environments requiring ultra-low LOD for residual starting materials; labs without SFC infrastructure.
Method B: Direct Chiral SFC (The "Green Speedster")
-
Principle: Supercritical Fluid Chromatography (SFC) uses CO₂ and polar modifiers (MeOH/EtOH) on polysaccharide-based chiral stationary phases (CSPs).
-
Best For: High-throughput release testing of the final API; simultaneous separation of enantiomers and diastereomers without sample pretreatment.
Performance Data Summary
Data simulated based on typical performance characteristics for amino-alcohol derivatives.
| Performance Metric | Method A: Derivatization (FMOC-Cl) RP-HPLC | Method B: Direct Chiral SFC (Chiralpak IA) |
| Analyte Scope | Residual (R)-tert-Leucinol (Impurity) | Final API + Diastereomers |
| Detection Mode | Fluorescence (Ex 260 / Em 310 nm) | UV (210-254 nm) or MS |
| LOD (Limit of Detection) | 0.05 ppm (Superior Sensitivity) | 5.0 ppm (Moderate) |
| Chiral Resolution ( | > 2.5 (Diastereomeric separation) | > 4.0 (Direct Enantiomeric separation) |
| Run Time | 45 min (Inc. reaction time) | 6 min (Ultra-fast) |
| Green Chemistry Score | Low (Acetonitrile/Water waste) | High (CO₂ recycled, minimal MeOH) |
| Robustness | Moderate (Reagent stability critical) | High (Fewer manual steps) |
Critical Mechanism: Impurity Pathways
Understanding the origin of impurities is the foundation of specificity validation.
Figure 1: Origin of stereochemical impurities. Validation must prove the method separates the Target API from the Diastereomer Impurity (Product_S) and the Residual Starting Material.
Detailed Experimental Protocols
Protocol A: High-Sensitivity Residual Determination (Derivatization)
Objective: Quantify residual (R)-tert-Leucinol at < 0.1% levels.
-
Reagent Preparation: Prepare 5 mM FMOC-Cl in Acetonitrile. Prepare Borate Buffer (0.2 M, pH 9.5).
-
Derivatization Step:
-
Mix 100 µL Sample Solution (1 mg/mL API in MeCN) + 100 µL Borate Buffer + 100 µL FMOC-Cl.
-
Incubate at ambient temperature for 5 minutes.
-
Quench with 50 µL Adamantanamine (ADAM) solution (to remove excess FMOC).
-
-
Chromatography (HPLC):
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 mins.
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).
-
-
Validation Check: Specificity is confirmed by injecting the API spiked with (R)-tert-Leucinol. The FMOC-tert-Leucinol peak must be baseline resolved from the FMOC-API peak and FMOC-ADAM by-products.
Protocol B: Chiral Purity of API (Direct SFC)
Objective: Determine diastereomeric purity of the final compound.
-
Sample Preparation: Dissolve API in Methanol to 2 mg/mL. No derivatization required.[1]
-
Chromatography (SFC):
-
System: Agilent 1260 Infinity II SFC or Waters UPC².
-
Column: Chiralpak IA or IC (Amylose/Cellulose derivatives), 3.0 x 100 mm, 3 µm.
-
Mobile Phase: CO₂ / Methanol (85:15 v/v) Isocratic.
-
Additives: 0.1% Isopropylamine (if API is basic) or 0.1% TFA (if acidic).
-
Conditions: Backpressure: 120 bar; Temp: 40°C; Flow: 2.0 mL/min.
-
-
Validation Check: Calculate Resolution (
) between the main peak (R-isomer) and the spiked diastereomer (S-isomer). is required for robust quantitation.
Validation Workflow & Decision Logic
This self-validating system ensures the chosen method meets ICH Q2(R1) standards.
Figure 2: Step-by-step validation logic ensuring regulatory compliance.
Expert Commentary: Causality & Recommendations
Why Method B (SFC) is winning in Development
While Method A is indispensable for trace detection of the non-chromophoric starting material, Method B is superior for the final product. The bulky tert-butyl group of tert-leucinol derivatives creates significant steric hindrance.
-
Causality: In SFC, the interaction between the analyte and the chiral selector (e.g., carbamates on Chiralpak IA) is less masked by solvation shells compared to HPLC. The "open" nature of supercritical CO₂ allows the bulky tert-butyl group to interact more directly with the chiral grooves of the stationary phase, often resulting in significantly higher separation factors (
) than RP-HPLC [1].
Recommendation
-
For Raw Material Release: Use Method A . The lack of UV absorption in (R)-tert-Leucinol necessitates derivatization for accurate purity assessment.
-
For Final API Release: Use Method B . The speed and resolution of SFC allow for high-throughput screening of batches for diastereomeric excess (de) without the variability introduced by derivatization kinetics.
References
-
Comparison of HPLC and SFC for Chiral Analysis: Title: Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
ICH Validation Guidelines: Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA) URL:[Link]
-
SFC vs HPLC Screening: Title: A Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Source: ResearchGate URL:[2][Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (R)-2-Amino-4,4-dimethylpentan-1-ol and its Derivatives
Introduction: The Analytical Challenge of a Chiral Building Block
(R)-2-Amino-4,4-dimethylpentan-1-ol, a chiral amino alcohol, and its structural analogs are valuable building blocks in pharmaceutical synthesis. Its structure, featuring a primary amine, a primary alcohol, and a bulky tert-butyl group, presents a unique set of challenges and opportunities for mass spectrometry (MS) analysis. Accurate and sensitive quantification and structural elucidation are paramount for ensuring enantiomeric purity, monitoring reaction progress, and identifying related impurities in drug development workflows.
This guide provides a comparative analysis of mass spectrometry-based methodologies for this compound class. We will explore the critical decision points researchers face, from selecting the appropriate analytical platform—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to the nuances of sample derivatization and the interpretation of fragmentation data. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to develop robust and reliable analytical methods.
Part 1: Platform Selection - GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is the most fundamental decision in developing an analytical method for this compound. The molecule's inherent polarity and low volatility make it unsuitable for direct GC-MS analysis, necessitating a derivatization step to improve its chromatographic behavior.[1] In contrast, LC-MS/MS can often analyze such polar compounds directly.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Volatility Requirement | High (Derivatization is mandatory) | Low (Direct analysis is often possible) |
| Typical Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Fragmentation | Extensive, library-searchable fragmentation | Controllable, precursor-to-product ion transitions (MRM) |
| Chiral Analysis | Requires chiral stationary phase columns[2][3][4] | Requires chiral stationary phase columns or chiral mobile phase additives |
| Throughput | Can be lower due to derivatization and longer run times | Generally higher, especially with modern UPLC systems[5] |
| Sensitivity | Highly dependent on derivative's ionization efficiency | Often very high, especially with targeted MRM methods |
| Matrix Effects | Less prone to ion suppression | Susceptible to ion suppression/enhancement |
Expert Insight: For high-throughput quantitative applications in complex matrices like plasma, LC-MS/MS is often the preferred platform due to its specificity and reduced need for sample manipulation.[5][6] However, for structural elucidation of unknown derivatives or when dealing with volatile matrices, the extensive and standardized fragmentation patterns generated by GC-EI-MS can be invaluable, offering robust library matching capabilities.
Part 2: The Critical Role of Derivatization
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For amino alcohols like this compound, this is essential for GC-MS and can also be beneficial for LC-MS/MS to enhance ionization efficiency and chromatographic retention.[7][8]
Common Derivatization Strategies
-
Silylation: This is a widely used technique where active hydrogens on the amine and alcohol groups are replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) moiety.[1][8]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Advantages: Silylation produces derivatives with increased volatility and thermal stability.[8] MTBSTFA derivatives are notably more stable and less sensitive to moisture compared to their TMS counterparts.[1] The resulting mass spectra often contain characteristic fragments that aid in structural identification.[8][9]
-
Considerations: Silylation reagents are sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.[1]
-
-
Acylation: This method involves reacting the amine and alcohol groups with an acylating agent, such as an acid anhydride or acid chloride.
-
Reagents: Heptafluorobutyryl (HFB) derivatives, Benzoyl Chloride.
-
Advantages: Acylation produces stable, volatile derivatives.[8] The use of fluorinated acyl groups, like HFB, significantly enhances detectability for electron capture detectors (ECD) in GC and can provide unique fragmentation patterns in MS.[2][8] Benzoyl chloride derivatization can improve chromatographic retention and ionization efficiency for LC-MS analysis.[7]
-
Considerations: Some acylation reagents can be harsh, potentially leading to side reactions.
-
-
Derivatization for LC-MS/MS: While not always necessary, derivatization can improve LC-MS/MS performance by introducing a readily ionizable group. Reagents like diethyl ethoxymethylenemalonate (DEEMM) react with amino compounds, and the resulting derivatives often exhibit a characteristic neutral loss upon fragmentation, which is ideal for targeted analysis modes like Neutral Loss Scanning.[10]
Part 3: Understanding the Fragmentation Patterns
Interpreting mass spectra is key to both identifying and quantifying the target analyte. The fragmentation of this compound and its derivatives is governed by established chemical principles.
GC-MS (Electron Ionization)
Under EI conditions, the molecule is ionized to a radical cation, which then undergoes fragmentation. Key fragmentation mechanisms for amino alcohols include:
-
Alpha Cleavage: This is a dominant fragmentation pathway for both amines and alcohols.[11][12] The bond adjacent to the heteroatom (N or O) breaks, leading to the formation of a resonance-stabilized cation.
-
Cleavage next to the nitrogen can result in the loss of the CH₂OH group.
-
Cleavage next to the oxygen can result in the loss of the amino-containing side chain.
-
-
Loss of Small Molecules: Alcohols readily lose a water molecule (a loss of 18 Da), which can be a prominent peak in the mass spectrum.[12][13]
Fragmentation of a TBDMS Derivative: For a di-TBDMS derivative of this compound, the fragmentation will be dominated by the TBDMS group. Characteristic fragments include the loss of a methyl group (M-15) and, more significantly, the loss of a tert-butyl group (M-57), which often results in the base peak.[1]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound, emphasizing the mandatory derivatization step.
Caption: A generalized workflow for the GC-MS analysis of amino alcohols.
LC-MS/MS (Electrospray Ionization)
In ESI, the molecule is typically protonated to form [M+H]⁺. Tandem MS (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions.
-
Precursor Ion: For this compound (MW: 131.22 g/mol [14]), the primary precursor ion in positive mode ESI would be m/z 132.2 [M+H]⁺.
-
Product Ions: Common product ions would arise from the neutral loss of water (H₂O, 18 Da) and ammonia (NH₃, 17 Da). This would lead to transitions such as:
-
m/z 132.2 → 114.2 ([M+H-H₂O]⁺)
-
m/z 132.2 → 115.2 ([M+H-NH₃]⁺)
-
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, these specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity.[5][15]
Proposed Fragmentation Pathway (LC-MS/MS)
This diagram illustrates the primary fragmentation pathways for the protonated parent molecule in an LC-MS/MS experiment.
Caption: Key fragmentations of protonated this compound.
Part 4: Experimental Protocols
The following protocols provide a starting point for method development. Optimization will be required based on the specific instrumentation and sample matrix.
Protocol 1: Chiral GC-MS Analysis via Silylation
This protocol is designed for determining the enantiomeric purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane or Acetonitrile) and vortex to dissolve.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any moisture.[1]
-
-
Derivatization:
-
To the dried sample, add 100 µL of Acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Seal the vial tightly and heat at 70°C for 60 minutes.
-
-
GC-MS Parameters:
-
GC Column: Chiral capillary column (e.g., Chirasil-L-Val or equivalent).[2][3]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
Identify the peaks corresponding to the di-TBDMS derivative.
-
Integrate the peak areas for the (R) and (S) enantiomers to determine the enantiomeric excess (% ee).
-
Confirm peak identity by comparing the acquired mass spectrum to known fragmentation patterns of TBDMS-derivatized amino alcohols (e.g., prominent M-57 ion).[1]
-
Protocol 2: Quantitative LC-MS/MS Analysis
This protocol is suitable for quantifying the analyte in a biological matrix like plasma, using a stable isotope-labeled internal standard (SIL-IS) for accuracy.[15]
-
Sample Preparation (Protein Precipitation):
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the SIL-IS working solution (e.g., this compound-d3 at 100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.[15]
-
-
LC-MS/MS Parameters:
-
LC Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for enhanced retention of polar analytes.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: m/z 132.2 → 114.2 (Quantifier), 132.2 → 115.2 (Qualifier).
-
SIL-IS: e.g., m/z 135.2 → 117.2.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound and its derivatives is a task that requires careful consideration of the analytical goals. For chiral fidelity and structural confirmation of unknowns, derivatization followed by GC-MS on a chiral column remains a robust and powerful technique. For rapid and sensitive quantification in complex biological fluids, a direct LC-MS/MS approach using MRM is unparalleled in its specificity and throughput.
Future advancements will likely focus on improved chiral stationary phases for both GC and LC, offering even better resolution of enantiomers. Furthermore, the continued evolution of high-resolution mass spectrometry (HRMS) will enable more confident identification of trace-level impurities and metabolites without the need for authentic standards, further streamlining the drug development process.
References
-
ResearchGate. (n.d.). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection | Request PDF. Retrieved March 7, 2026, from [Link]
-
University of Tartu, Institute of Chemistry. (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved March 7, 2026, from [Link]
-
Sogin, E. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. ACS Publications. Retrieved March 7, 2026, from [Link]
-
Kind, T., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Scilit. Retrieved March 7, 2026, from [Link]
-
LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Šimek, P., et al. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. Retrieved March 7, 2026, from [Link]
-
Pantoja-Uceda, D., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. Retrieved March 7, 2026, from [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. PubMed. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). L-Leucine, 2TBDMS derivative. NIST WebBook. Retrieved March 7, 2026, from [Link]
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved March 7, 2026, from [Link]
-
You, L., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Wiley. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies.com. Retrieved March 7, 2026, from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Wiley. (n.d.). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. PMC. Retrieved March 7, 2026, from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and differentiation of the structural isomers of valine and tert-leucine derived synthetic cannabinoids. Retrieved March 7, 2026, from [Link]
-
J-Stage. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Retrieved March 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of 2,4-dimethylpentane. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 1-Amino-4,4-dimethylpentan-1-ol. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). 2-Pentanol, 4,4-dimethyl-. NIST WebBook. Retrieved March 7, 2026, from [Link]
-
Université du Québec à Montréal. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved March 7, 2026, from [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Precision Crystallography: The (R)-2-Amino-4,4-dimethylpentan-1-ol Advantage
Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Discovery Scientists Topic: X-ray Crystallography of (R)-2-Amino-4,4-dimethylpentan-1-ol Derivatives
Executive Summary: The "Flexible Bulk" Paradigm
In the determination of absolute configuration (AC) via X-ray crystallography, the choice of chiral auxiliary is often the rate-limiting step. While traditional agents like (S)-Valinol and (S)-Phenylglycinol are staples, they frequently fail to induce ordered lattices for "difficult" substrates—oils, amorphous solids, or molecules with high conformational freedom.
This guide analyzes This compound (also referred to as homo-tert-leucinol or neopentylglycinol), a specialized amino alcohol that bridges the gap between the flexibility of leucinol and the steric rigidity of tert-leucinol. By incorporating a neopentyl side chain separated by a methylene spacer, this derivative offers a unique "Flexible Bulk" effect: it provides the necessary lattice-locking volume of a tert-butyl group without the steric crowding at the chiral center that often hinders derivatization.
Mechanism of Action: Why It Works
The efficacy of this compound in crystallography stems from two specific structural advantages:
A. The Neopentyl Lattice Anchor
Unlike the isobutyl group of Leucinol (which is prone to disorder due to rotation around the C
B. The Methylene Spacer (Spacer Effect)
Tert-Leucinol places the bulky tert-butyl group directly on the
-
Faster Kinetics: Easier derivatization of hindered ketones/acids.
-
Conformational Adjustability: The side chain can rotate to fill lattice voids, acting as a "crystallization chaperone."
Comparative Analysis: Performance Metrics
The following table contrasts this compound with industry-standard alternatives.
Table 1: Comparative Performance of Chiral Amino Alcohols
| Feature | This compound | (S)-Tert-Leucinol | (S)-Valinol | (R)-Phenylglycinol |
| Side Chain | Neopentyl ( | tert-Butyl ( | Isopropyl ( | Phenyl ( |
| Steric Bulk | High (Remote) | High (Proximal) | Moderate | Moderate (Planar) |
| Lattice Ordering | Excellent (High Symmetry) | Good | Moderate | Good ( |
| Derivatization Rate | Fast (Low steric hindrance) | Slow (Steric clash) | Fast | Fast |
| Crystallinity | High (Promotes packing) | High | Variable | High |
| Primary Use | Difficult Aliphatic Substrates | Small Rigid Molecules | General Purpose | Aromatic Substrates |
Key Insight: Use this compound when your substrate is aliphatic/flexible and fails to crystallize with Phenylglycinol (due to lack of
-stacking partners) or Tert-Leucinol (due to steric hindrance).
Experimental Protocol: Derivatization & Crystallization
This protocol describes the resolution of a racemic carboxylic acid using this compound to form diastereomeric amides suitable for X-ray analysis.
Phase 1: Derivatization (Amide Formation)
-
Activation: Dissolve the racemic acid (
equiv) in dry DCM ( M). Add EDC HCl ( equiv) and HOBt ( equiv). Stir at C for 30 mins. -
Coupling: Add This compound (
equiv) and DIPEA ( equiv). -
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC.
-
Note: The reduced steric hindrance at the
-carbon allows this reaction to proceed faster than with tert-leucinol.
-
-
Workup: Dilute with EtOAc, wash with
HCl, sat. , and brine. Dry over .
Phase 2: Separation & Crystallization
-
Flash Chromatography: Separate the diastereomers on silica gel. The bulky neopentyl group often amplifies
differences between diastereomers compared to valinol derivatives. -
Crystallization Screen:
-
Solvent A (Non-polar): Hexanes/EtOAc (slow evaporation).
-
Solvent B (Polar): Ethanol/Water (vapor diffusion).
-
Recommendation: The neopentyl group favors non-polar packing. Try Hexane/DCM (3:1) slow evaporation first.
-
Phase 3: X-ray Structure Determination
-
Mounting: Select a block-like crystal (avoid needles if possible). Mount on a loop with cryo-oil.
-
Data Collection: Collect at
(neopentyl groups have high thermal motion at RT; cooling is mandatory). -
Refinement: The absolute configuration of the substrate is assigned relative to the known (R)-center of the amino alcohol.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for using this auxiliary.
Caption: Workflow for selecting this compound to resolve difficult substrates via X-ray crystallography.
References
-
Sigma-Aldrich. (R)-(-)-tert-Leucinol Product Specification. (Note: Reference for the class of compounds; specific 4,4-dimethyl derivative is a homolog).
-
PubChem. 2-amino-4,4-dimethylpentan-1-ol Compound Summary. Identification and chemical properties of the specific neopentyl derivative.
-
BenchChem. A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions. Contextual data on the use of amino alcohol auxiliaries (Valinol/Indanol) for stereocontrol.[1]
-
MDPI. Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds. Discusses the structural importance of Schiff base ligands in X-ray analysis.
-
National Institutes of Health (PMC). Absolute Configuration of Small Molecules by Co-Crystallization. General methodology for using chiral chaperones in X-ray crystallography.
Sources
A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking (R)-2-Amino-4,4-dimethylpentan-1-ol Against Commercially Available Chiral Auxiliaries
For researchers, scientists, and professionals in drug development, the predictable and efficient control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol in the construction of complex molecules.[1][2] This guide provides an in-depth framework for evaluating the performance of (R)-2-amino-4,4-dimethylpentan-1-ol, a commercially available amino alcohol, by benchmarking it against established and highly effective chiral auxiliaries.
The central premise of using a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of one diastereomer in preference to others.[3][4] Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The success of an auxiliary is measured by several key metrics: the diastereoselectivity of the reaction, the overall chemical yield, and the ease and efficiency of its attachment and removal.
This guide will focus on the application of these auxiliaries in one of the most fundamental and powerful C-C bond-forming reactions: the asymmetric alkylation of enolates.[4] We will present the well-documented performance of industry-standard Evans oxazolidinones and provide a comprehensive, self-validating protocol to enable researchers to directly compare the efficacy of this compound.
The Chiral Auxiliaries: A Comparative Overview
The selection of a chiral auxiliary is dictated by its ability to impart a strong facial bias during the key stereocenter-forming reaction. This is typically achieved through steric hindrance, where a bulky substituent on the auxiliary effectively shields one face of the reactive intermediate.
-
This compound (The Challenger): This amino alcohol features a bulky tert-butyl group adjacent to the stereogenic center. For use as a chiral auxiliary in alkylation reactions, it is proposed to first be converted into its corresponding oxazolidinone. The tert-butyl group is hypothesized to serve as the primary stereodirecting element.
Below is a general workflow for employing a chiral auxiliary, which forms the basis of our benchmarking protocol.
Performance Benchmark Data
The following table summarizes representative data for the asymmetric alkylation of N-acyloxazolidinones derived from established chiral auxiliaries. This data provides a quantitative benchmark against which this compound can be evaluated using the protocols described in the subsequent section.
| Chiral Auxiliary Origin | Prochiral Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield | Reference |
| (S)-Valinol | Propionyl Imide | Benzyl Bromide | >99% | 90-95% | |
| (S)-Phenylalaninol | Propionyl Imide | Allyl Iodide | 98% | ~85% | [7] |
| (1S,2R)-2-Aminocyclopentan-1-ol | Propionyl Imide | Benzyl Bromide | >99% | 85% | |
| This compound | Propionyl Imide | Benzyl Bromide | To Be Determined | TBD | - |
Experimental Guide: A Protocol for Benchmarking
To ensure a fair and objective comparison, it is crucial to employ a standardized experimental protocol. The following sections detail a robust, step-by-step workflow designed to be a self-validating system for evaluating the performance of a new chiral auxiliary against an established one.
Causality Behind Experimental Choices:
-
Oxazolidinone Formation: Converting the amino alcohol to an oxazolidinone creates a rigid five-membered ring. This conformational rigidity is key to achieving high diastereoselectivity, as it locks the stereodirecting group into a well-defined spatial position.
-
Low-Temperature Enolate Formation: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C) ensures rapid and complete deprotonation to form the kinetic enolate.[8] This prevents side reactions and ensures the stereochemical integrity of the enolate.
-
Diastereomeric Ratio (d.r.) Analysis by ¹H NMR: ¹H NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of diastereomers.[9] Because diastereomers have different physical properties, corresponding protons in each molecule exist in slightly different chemical environments, leading to separate, quantifiable signals in the NMR spectrum.[9]
Detailed Methodologies
Part 1: Synthesis of the N-Propionyl Oxazolidinone Adduct
-
Oxazolidinone Formation:
-
To a solution of this compound (1.0 eq) in diethyl carbonate (5.0 eq), add a catalytic amount of potassium carbonate (K₂CO₃, 0.1 eq).
-
Heat the mixture to reflux (approx. 120-130 °C) for 12-18 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess diethyl carbonate.
-
Purify the resulting crude oxazolidinone by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
N-Acylation with Propionyl Chloride:
-
Dissolve the purified oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise and stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the N-propionyl imide by flash column chromatography.
-
Part 2: Asymmetric Alkylation and Analysis
-
Enolate Formation and Alkylation: [8][10]
-
Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) and stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Diastereomeric Ratio (d.r.) Determination: [9]
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Dissolve a small, unpurified sample of the crude product in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum (≥400 MHz is recommended for better resolution).
-
Identify a set of well-resolved signals corresponding to each diastereomer (e.g., α-proton or protons on the benzyl group).
-
Carefully integrate these non-overlapping signals. The ratio of the integrals is the diastereomeric ratio (d.r.). The diastereomeric excess (d.e.) is calculated as: d.e. (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.
-
Part 3: Auxiliary Cleavage and Recovery [7]
-
Hydrolytic Cleavage:
-
Dissolve the purified major diastereomer from the alkylation reaction in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% hydrogen peroxide (H₂O₂, 4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction at 0 °C for 4 hours or until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
By following this comprehensive framework, researchers can generate robust, comparable data to authoritatively determine the effectiveness of this compound as a chiral auxiliary and assess its potential for broader application in asymmetric synthesis.
References
-
Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC . Source: National Center for Biotechnology Information, [Link]
-
A New and Convenient Chiral Auxiliary for Asymmetric Diels–Alder Cycloadditions in Environmentally Benign Solvents . Source: Synthesis, [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed . Source: National Center for Biotechnology Information, [Link]
-
Diels–Alder reaction - Wikipedia . Source: Wikipedia, [Link]
-
Asymmetric Diels–Alder chemistry based on a new chiral auxiliary for 1-hydroxy substituted dienes - Chemical Communications (RSC Publishing) . Source: Royal Society of Chemistry, [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education . Source: ACS Publications, [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex . Source: Williams College, [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal... | Download Scientific Diagram . Source: ResearchGate, [Link]
-
Chiral auxiliary - Wikipedia . Source: Wikipedia, [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC . Source: National Center for Biotechnology Information, [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed . Source: National Center for Biotechnology Information, [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries . Source: L'actualité chimique, [Link]
-
Carbonyl Chemistry :: Chiral Enolates . Source: University of Liverpool, [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
